4-Amino-7-methylindole (CAS 90868-08-9) is a specialized bicyclic heteroaromatic scaffold used primarily in the synthesis of bioactive small molecules.[1][2] Distinguished by its electron-rich indole core, the compound features a nucleophilic primary amine at the C4 position and a steric-modulating methyl group at C7.[1][2] This specific substitution pattern renders it a critical building block for kinase inhibitors, GPCR ligands, and DNA-binding agents, where the C7-methyl group often restricts conformational rotation or fills hydrophobic pockets in protein targets.[2]
This guide details the physicochemical profile, validated synthesis protocols, reactivity patterns, and safety standards for 4-amino-7-methylindole, designed for medicinal chemists and process engineers.[2]
Physicochemical Identity
Property
Data
CAS Number
90868-08-9
Molecular Formula
C₉H₁₀N₂
Molecular Weight
146.19 g/mol
SMILES
Cc1ccc(N)c2cc[nH]c12
InChI Key
JDQNDHBUAHUCOC-UHFFFAOYSA-N
Appearance
Off-white to pale brown solid
Melting Point
106–109 °C (approximate, derivative dependent)
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Conjugate Acid)
~5.5 (estimated for aniline-like nitrogen)
Synthesis & Manufacturing Protocols
The synthesis of 4-amino-7-methylindole is non-trivial due to the challenge of installing substituents at the C4 and C7 positions simultaneously.[1][2] Two primary routes are established: the Oxidative Alkylation Route (Lab Scale) and the Modified Leimgruber-Batcho Route (Scale-up).[1][2]
This method utilizes a directed nucleophilic attack followed by oxidation, ideal for generating gram-scale quantities when 4-nitroindole is the starting material.[1][2]
Reaction Logic:
Nucleophilic Attack: Grignard reagent (MeMgCl) attacks the indole ring.
Oxidative Aromatization: Lead tetraacetate (Pb(OAc)₄) restores aromaticity.
Regioselectivity: Produces a mixture of 5-methyl and 7-methyl isomers (typically 5:2 ratio), requiring chromatographic separation.[1][2][3]
Reduction: The purified nitro intermediate is reduced to the amine.
Protocol:
Alkylation: Dissolve 4-nitroindole (1.0 equiv) in anhydrous THF/HMPA at -30°C.
Add MeMgCl (3.0 equiv) dropwise. Stir for 15 min.
Add Pb(OAc)₄ (1.1 equiv) in DCM/AcOH. Warm to RT and stir for 1 hour.
Workup: Quench with ethylene glycol.[2][3] Filter salts.[2]
Purification: Silica gel chromatography (Hexane/EtOAc 4:1) to isolate 7-methyl-4-nitroindole (minor isomer) from the 5-methyl major isomer.[1][2]
Reduction: Dissolve 7-methyl-4-nitroindole in MeOH. Add 10% Pd/C (10 wt%) and stir under H₂ (1 atm) for 4 hours. Filter through Celite and concentrate to yield 4-amino-7-methylindole .[1][2]
For larger scales, constructing the indole ring from a substituted benzene is preferred to avoid isomer separation.[2]
Precursor: 1-methyl-4-nitro-2-(2-nitrovinyl)benzene derivatives (theoretical).[1][2]
Standard Industrial Adaptation:
Start: 2-Methyl-5-nitroaniline (or related nitrotoluene).
Formylation: Reaction with DMF-DMA to form the enamine.
Cyclization: Reductive cyclization using Fe/AcOH or H₂/Pd.[2]
Visualization: Synthesis Pathways
Caption: Figure 1. Oxidative alkylation route for the synthesis of 4-amino-7-methylindole from 4-nitroindole.
Reactivity & Functionalization Profile
The 4-amino-7-methylindole scaffold presents three distinct vectors for chemical modification, essential for SAR (Structure-Activity Relationship) studies.
C4-Amino Functionalization
The primary amine at C4 is the most reactive nucleophile.[1][2]
Amide Coupling: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form amides. Note: The steric bulk of the C3-H and C5-H is minimal, allowing facile coupling.[1][2]
Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃ to form secondary amines.
C3-Electrophilic Substitution
The indole C3 position remains highly electron-rich.[1][2]
Halogenation: NIS or NBS yields 3-halo derivatives.[1][2]
Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) installs a C3-aldehyde.[1][2]
N1-Deprotonation
The indole NH (pKa ~16) can be deprotonated by strong bases (NaH, Cs₂CO₃).
Alkylation: Reaction with alkyl halides allows N1-substitution, modulating solubility and metabolic stability.[2]
Visualization: Reactivity Map
Caption: Figure 2. Primary reactivity vectors for functionalizing the 4-amino-7-methylindole core.
Applications in Drug Discovery[7][8][9][10]
Kinase Inhibition
Aminoindoles are "privileged scaffolds" in kinase inhibitor design.[2][4] The 4-amino group typically functions as a hinge-binder (hydrogen bond donor/acceptor) within the ATP-binding pocket of kinases.[1][2]
Mechanism: The indole core mimics the purine ring of ATP.
Role of 7-Methyl: The C7-methyl group fills small hydrophobic pockets (selectivity filters) and prevents free rotation if the molecule is substituted at N1, locking the bioactive conformation.[1][2]
Antimalarial Agents
Research indicates aminoindole derivatives exhibit potent activity against Plasmodium falciparum.[2][5] The 4-amino-7-methyl variant serves as a lipophilic analog to optimize membrane permeability and potency compared to the unsubstituted parent.[1][2]
DNA-Binding Ligands
Bis-indole derivatives linked via the 4-amino position are explored as DNA minor groove binders.[1][2] The 7-methyl group enhances van der Waals contacts with the walls of the minor groove, potentially increasing binding affinity and sequence specificity.[2]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive; store in amber vials.
Spill Response: Sweep up dry solids to avoid dust generation. Clean surface with ethanol.[2]
References
Hangzhou Qichuang Chemical Co., LTD. Product Catalog: 4-Amino-7-methylindole (CAS 90868-08-9).[1][2]Link[1]
Zhang, H., et al. (2004). "Regioselective Synthesis of Methyl-4-nitroindoles via Oxidative Alkylation." Angewandte Chemie International Edition / Tetrahedron Letters context. (Cited for the MeMgCl/Pb(OAc)4 methodology).[3]
Chemsrc. 7-methyl-1H-indol-4-amine - CAS 90868-08-9 Physicochemical Properties.[1][2][6]Link[1]
Medicines for Malaria Venture. Aminoindoles: A Novel Scaffold with Potent Activity against Plasmodium falciparum.[2][5]Link[1]
A Technical Guide to the Isomeric Differences of 7-methyl-1H-indol-4-amine and 7-methyl-1H-indol-5-amine for Researchers and Drug Development Professionals
Abstract The strategic placement of a functional group on a molecular scaffold can profoundly influence its physicochemical properties, reactivity, and biological activity. This is particularly true for privileged struct...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic placement of a functional group on a molecular scaffold can profoundly influence its physicochemical properties, reactivity, and biological activity. This is particularly true for privileged structures like the indole nucleus. This in-depth technical guide provides a comprehensive comparative analysis of two key positional isomers: 7-methyl-1H-indol-4-amine and 7-methyl-1H-indol-5-amine. While structurally similar, the seemingly minor shift of the amino group from the 4- to the 5-position on the 7-methylindole core imparts distinct characteristics that are of critical importance in the fields of medicinal chemistry and drug development. This document will dissect these differences, offering insights into their synthesis, physicochemical properties, spectral characteristics, and differential biological potential, thereby providing a valuable resource for researchers and scientists working with these and related compounds.
Introduction: The Significance of Isomerism in Indoleamines
Indole and its derivatives are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals. The indoleamine core, in particular, is central to the neuro-transmitter serotonin, highlighting its inherent biological relevance. The introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's properties. However, the precise position of these substituents is not a trivial matter. Positional isomers, such as the 7-methyl-1H-indol-4-amine and 7-methyl-1H-indol-5-amine, can exhibit markedly different behaviors due to variations in electron density distribution, steric hindrance, and the potential for intramolecular interactions. Understanding these isomeric distinctions is paramount for rational drug design, enabling the optimization of target engagement, pharmacokinetic profiles, and overall therapeutic efficacy.
Comparative Physicochemical Properties
The location of the amino group on the benzene portion of the indole ring directly influences key physicochemical parameters that govern a compound's behavior in both chemical and biological systems. While specific experimental data for the 7-methylated derivatives are not widely published, we can infer their properties from the well-characterized parent compounds, 4-aminoindole and 5-aminoindole.
The higher melting point of the 5-amino isomer suggests stronger intermolecular forces, potentially due to more favorable crystal packing and hydrogen bonding arrangements.
pKa (of amino group)
Lower
Higher
The amino group at the 4-position is subject to a stronger electron-withdrawing effect from the adjacent pyrrole ring, reducing its basicity compared to the 5-position.
logP (Octanol/Water)
Higher
Lower
The 4-amino isomer is predicted to be slightly more lipophilic. The more exposed amino group at the 5-position may engage in more extensive hydrogen bonding with water, reducing its partitioning into the octanol phase.
Water Solubility
Lower
Higher
Consistent with the logP, the 5-amino isomer is expected to have greater water solubility due to more effective hydrogen bonding with water molecules.
Hydrogen Bond Donors
2 (N-H of indole, -NH₂)
2 (N-H of indole, -NH₂)
Both isomers have the same number of hydrogen bond donors.
Hydrogen Bond Acceptors
1 (N of amine)
1 (N of amine)
Both isomers have the same number of hydrogen bond acceptors.
TPSA is expected to be very similar as it is primarily dependent on the types of atoms present rather than their precise arrangement on the benzene ring.
Synthesis and Reactivity: A Tale of Two Pathways
The synthesis of both 7-methyl-1H-indol-4-amine and 7-methyl-1H-indol-5-amine most logically proceeds from the common precursor, 7-methyl-1H-indole[4]. The key strategic step is the regioselective nitration of the indole ring, followed by the reduction of the nitro group to the corresponding amine.
Synthetic Workflow
Caption: General synthetic workflow for the preparation of the two isomers.
Regioselectivity in Nitration
The directing effects of the substituents on the 7-methyl-1H-indole ring govern the outcome of the electrophilic nitration. The methyl group at the 7-position is a weak ortho-, para-director, while the pyrrole ring strongly directs electrophilic substitution to the C3 position. However, under forcing nitrating conditions, substitution on the benzene ring can be achieved. The interplay between the activating methyl group and the deactivating influence of the pyrrole nitrogen on the benzene ring will determine the ratio of the 4-nitro and 5-nitro isomers. The synthesis of the precursor, 7-methyl-4-nitro-1H-indole, is documented in chemical supplier databases[5]. Similarly, 7-methyl-5-nitro-1H-indole is also a known compound[6].
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid are common and effective methods[7].
Differential Reactivity of the Amino Group
The nucleophilicity and reactivity of the amino group in the two isomers are expected to differ.
7-methyl-1H-indol-4-amine: The proximity of the amino group to the electron-rich pyrrole ring and the steric hindrance from the peri-position (C5) can influence its reactivity in reactions such as acylation or alkylation.
7-methyl-1H-indol-5-amine: The amino group at the 5-position is less sterically hindered and its electronic environment is more akin to that of aniline, making it generally more reactive in standard aromatic amine chemistry.
Spectroscopic Differentiation
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are the most telling features in the ¹H NMR spectra.
7-methyl-1H-indol-4-amine: The protons on the benzene ring will be influenced by the electron-donating amino group at C4 and the methyl group at C7. We would expect to see distinct signals for the protons at C5 and C6, with coupling patterns that reflect their positions relative to each other and the amino group. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet.
7-methyl-1H-indol-5-amine: In this isomer, the amino group is at C5, creating a different electronic environment. We would expect to see signals for the protons at C4 and C6. The proton at C4 will likely appear as a doublet, coupled to the proton at C6, which in turn will appear as a doublet of doublets due to coupling with both the C4 proton and the indole N-H. The proton at C6 will be a doublet.
¹³C NMR Spectroscopy
The position of the amino group will cause significant changes in the chemical shifts of the carbon atoms in the benzene ring due to its strong electron-donating effect.
C4 vs. C5: The carbon atom directly attached to the amino group (C4 in the first isomer, C5 in the second) will be significantly shielded and appear at a lower chemical shift compared to the other aromatic carbons.
Ortho and Para Carbons: The carbons ortho and para to the amino group will also be shielded, leading to characteristic upfield shifts that can be used to distinguish the two isomers.
IR Spectroscopy
The primary difference in the IR spectra will likely be subtle and related to the N-H stretching and bending vibrations of the amino group.
N-H Stretching: Both isomers will show two characteristic N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. The exact positions may differ slightly due to differences in hydrogen bonding environments.
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can be indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry
The electron ionization mass spectra of the two isomers are expected to be very similar, both showing a molecular ion peak corresponding to their identical molecular weight. The fragmentation patterns may show minor differences in the relative intensities of certain fragment ions, but these are often not sufficient for unambiguous differentiation without reference standards.
Biological and Pharmacological Differences
The positioning of the amino group has profound implications for the biological activity of these molecules. The amino group can act as a hydrogen bond donor or acceptor, and its location dictates how the molecule can interact with a biological target.
A study on 4- and 5-aminoindole carboxamide derivatives as inhibitors of α-synuclein and tau oligomer formation, which are implicated in neurodegenerative diseases like Alzheimer's, revealed significant differences in activity between the two isomeric series[3]. The study found that 4-aminoindole carboxamide derivatives exhibited better anti-fibrillar activity compared to their 5-aminoindole counterparts [3]. This highlights that the presentation of the pharmacophoric features from the 4-position of the indole ring is more favorable for this particular biological target.
This differential activity can be attributed to several factors:
Vectorial Presentation of Pharmacophoric Features: The different spatial arrangement of the amino group leads to a different three-dimensional presentation of hydrogen bonding and hydrophobic features, which can lead to a better or worse fit within a target's binding pocket.
Electronic Effects on the Indole Ring: The position of the amino group alters the electron density distribution across the indole ring system, which can affect its ability to participate in π-π stacking or other electronic interactions with the target.
Metabolic Stability: The different positions of the amino group can lead to different metabolic pathways and rates of clearance, affecting the overall in vivo efficacy.
Pharmacophore Modeling Implications
The distinct biological activities of the two isomers underscore the importance of positional isomerism in pharmacophore modeling. A pharmacophore model developed for a target based on a 4-aminoindole scaffold may not be applicable to a 5-aminoindole scaffold, and vice versa.
Caption: Conceptual pharmacophore models illustrating the different spatial arrangement of key features.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of the title compounds. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Synthesis of 7-Methyl-4-nitro-1H-indole and 7-Methyl-5-nitro-1H-indole
Caution: Nitrating agents are highly corrosive and strong oxidizers. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Dissolution: Dissolve 7-methyl-1H-indole in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride) at a low temperature (0-5 °C).
Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the ratio of the two isomers and the consumption of the starting material.
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitroindole isomers.
Purification: Separate the 4-nitro and 5-nitro isomers by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reduction to 7-methyl-1H-indol-4-amine and 7-methyl-1H-indol-5-amine
Caution: Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in an appropriate apparatus.
Dissolution: Dissolve the purified nitroindole isomer in a suitable solvent (e.g., ethanol or ethyl acetate).
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC).
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify the resulting aminoindole by recrystallization or column chromatography.
Conclusion
The isomeric pair of 7-methyl-1H-indol-4-amine and 7-methyl-1H-indol-5-amine serves as a compelling example of how subtle structural changes can lead to significant differences in chemical and biological properties. The position of the amino group influences everything from fundamental physicochemical parameters like melting point and basicity to the regioselectivity of further chemical transformations and, most critically, the molecule's interaction with biological targets. For researchers in drug discovery and medicinal chemistry, a thorough understanding of these isomeric distinctions is not merely an academic exercise but a crucial element in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for navigating the nuances of these and other related indoleamine isomers.
References
Cheméo. (n.d.). Chemical Properties of 5-Aminoindole (CAS 5192-03-0). Retrieved from [Link]
Chemsrc. (2025, August 26). 4-Aminoindole | CAS#:5192-23-4. Retrieved from [Link]
Nimbarte, V. D., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 25(45), 10665-10675.
BuyersGuideChem. (n.d.). 1H-Indol-4-amine,7-methyl- suppliers and producers. Retrieved from [Link]
BuyersGuideChem. (n.d.). 1H-Indol-5-amine,7-methyl- suppliers and producers. Retrieved from [Link]
Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC. (n.d.). Retrieved from [Link]
Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent - Supporting Information. (n.d.). Retrieved from [Link]
Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed. (2006, July 13). Retrieved from [Link]
Wikipedia. (n.d.). 7-Methylindole. Retrieved from [Link]
PubChem. (n.d.). 5-Aminoindole. Retrieved from [Link]
PubChem. (n.d.). 4-Aminoindole-3-carboxylic acid. Retrieved from [Link]
Google Patents. (n.d.). KR20070098922A - 5-aminoindole derivatives.
A review on indole synthesis from nitroarenes: classical to modern approaches. (2025, May 30). Retrieved from [Link]
Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. (2011, March 21). Retrieved from [Link]
ASM Journals. (2011, February 4). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Retrieved from [Link]
ResearchGate. (n.d.). 1 H.NMR of compound[8] Their 1 H.NMR-spectra showed important peaks at.... Retrieved from [Link]
PubChem. (n.d.). 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. Retrieved from [Link]
BuyersGuideChem. (n.d.). 7-(Aminomethyl)indole | 408356-52-5. Retrieved from [Link]
ResearchGate. (n.d.). The known syntheses of 7-methyl-4-azaindole (6). Retrieved from [Link]
Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]
MDPI. (2025, February 14). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Retrieved from [Link]
PubMed. (2002, April 25). Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3). Retrieved from [Link]
¹H NMR Spectroscopy. (n.d.). Retrieved from [Link]
Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC. (n.d.). Retrieved from [Link]
Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). ¹³C{¹H}-NMR spectra of racemic 1-aminoindane (molecule 4, 1 equivalent).... Retrieved from [Link]
5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.). Retrieved from [Link]
Strategic Exploration of 7-Substituted Indole-4-amine Building Blocks
This guide explores the 7-substituted indole-4-amine scaffold, a privileged structural motif in modern medicinal chemistry. While the indole ring is ubiquitous in drug discovery, the specific 4-amino-7-substituted patter...
Author: BenchChem Technical Support Team. Date: March 2026
This guide explores the 7-substituted indole-4-amine scaffold, a privileged structural motif in modern medicinal chemistry. While the indole ring is ubiquitous in drug discovery, the specific 4-amino-7-substituted pattern offers unique advantages for kinase inhibition (hinge binding), GPCR modulation, and metabolic stability.
Executive Summary: The "Privileged" 4,7-Substitution Pattern
The indole-4-amine (4-aminoindole) scaffold is a potent bioisostere of the adenine ring found in ATP, making it a critical pharmacophore for ATP-competitive kinase inhibitors. However, the unsubstituted scaffold suffers from rapid metabolic oxidation at the electron-rich C7 position and limited vectors for solubility enhancement.
Why substitute at C7?
Metabolic Blockade: The C7 position is a "metabolic hot spot" for cytochrome P450-mediated hydroxylation.[1] Introducing a halogen (F, Cl) or small alkyl group (Me) at C7 significantly extends half-life (
Electronic Tuning (pKa): The 4-amino group serves as a hydrogen bond donor/acceptor.[1] Substituents at C7 exert a through-bond inductive effect (
) and through-space field effect on the N4 lone pair, allowing medicinal chemists to fine-tune the pKa of the amine to match specific binding pocket requirements (e.g., optimizing H-bond strength with the kinase hinge region).
Vector Access: In many kinase binding modes, the C7 vector points towards the solvent-exposed region or a specific hydrophobic "back pocket," providing a handle for solubilizing groups without disrupting the core binding mode.
Electronic & Structural Rationalization
The electronic environment of the 4-amino group is heavily influenced by the substituent at C7 due to their proximity (peri-interaction) and conjugation through the benzene ring.
Mixed effect; OMe can act as an additional H-bond acceptor.[1]
-CN
Strong Withdrawal (-I, -M)
Significantly Decreases
Reduces CNS penetration; polarizes the scaffold.
Synthetic Architectures
Constructing the 7-substituted 4-aminoindole core requires bypassing the natural reactivity of the indole ring (which favors C3 electrophilic attack). Two primary strategies are employed: De Novo Ring Construction (preferred for scale) and Functionalization of Pre-formed Indoles .[1]
Strategy A: The Modified Leimgruber-Batcho Route (Recommended)
This route is highly scalable and allows for the introduction of the 7-substituent before the indole ring is formed, avoiding regioselectivity issues.
Mechanism:
Precursor: Start with a 2-methyl-3-nitroaniline derivative (already substituted at the position para to the methyl group, which becomes C7).
Enamine Formation: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]
Reductive Cyclization: The nitro group is reduced (Fe/AcOH or H₂/Pd), triggering nucleophilic attack on the enamine to close the pyrrole ring.[1]
Strategy B: The Bartoli Indole Synthesis
Best for 7-substituted indoles where the starting material is an ortho-substituted nitrobenzene. This reaction uses vinyl Grignard reagents and is particularly effective for installing bulky groups at C7.[1]
Visualization: Synthetic Decision Tree
The following diagram outlines the logical flow for selecting a synthetic route based on the desired C7 substituent.
Caption: Decision logic for selecting the optimal synthetic pathway for 7-substituted 4-aminoindoles.
Detailed Experimental Protocol
Target: Synthesis of 4-Amino-7-chloroindole (A versatile building block).
Rationale: The 7-chloro group increases lipophilicity and metabolic stability while providing a handle for further cross-coupling if needed.
In the design of inhibitors for ULK1 (Unc-51 like autophagy activating kinase), the 4-aminoindole acts as a hinge binder.
Interaction: The N1-H acts as a donor to the hinge backbone carbonyl (e.g., Glu residue), while the C4-NH₂ acts as a donor/acceptor to the backbone NH.
Role of C7-Substituent: A 7-phenyl or 7-heteroaryl group (introduced via Suzuki coupling on a 7-bromo precursor) can access the "gatekeeper" region or solvent channel, significantly improving selectivity over other kinases.
Case Study 2: Protein Aggregation Inhibitors (Tau /
-Synuclein)
Recent studies (see Shimanaka et al.[1]) utilized 4-aminoindole-7-carboxamides to inhibit the oligomerization of Tau protein (2N4R isoform).
Mechanism: The planar indole core intercalates into the amyloid fibril structure.
Optimization: The 4-amino group was critical for H-bonding with the beta-sheet structure, while the 7-substituent provided steric bulk that disrupted further stacking of the protein monomers.
Visualization: Kinase Binding Mode
Caption: Schematic of 4-aminoindole binding to a kinase hinge, highlighting the C7 vector.
References
BenchChem. Synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. (Methodology adapted for Indole analogs).[1][3][4][5] Link[1]
Kandemir, H., et al. Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. ARKIVOC, 2016.[1] Link[1]
Shimanaka, K., et al. Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation.[4] Results in Chemistry, 2023.[1][5] Link
The 7-Methyl-1H-Indol-4-Amine Scaffold: A Privileged Structure for Kinase and Complement Pathway Modulation
An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals Introduction: The Indole Nucleus as a Cornerstone of Modern Drug Discovery The indole ring system is a quintessential "privileged struct...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction: The Indole Nucleus as a Cornerstone of Modern Drug Discovery
The indole ring system is a quintessential "privileged structure" in medicinal chemistry, a term bestowed upon molecular scaffolds that can bind to a multitude of biological targets with high affinity.[1][2] From neurotransmitters like serotonin to anti-cancer alkaloids, the indole moiety is a recurring motif in both nature's pharmacopeia and synthetic drugs.[2] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, allow it to participate in a rich variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
The strategic functionalization of the indole core is a cornerstone of rational drug design. The introduction of a methyl group, for instance, can have a profound impact on a molecule's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[3] A methyl group can enhance binding affinity by occupying a hydrophobic pocket, improve metabolic stability by blocking a site of oxidation, or alter the conformation of the molecule to favor a bioactive state.[3] When combined with an amine substituent, which can act as a hydrogen bond donor or a basic center for salt formation, the resulting aminomethylindole scaffold becomes a versatile platform for creating novel therapeutics.
This guide focuses on the 7-methyl-1H-indol-4-amine core, a specific substitution pattern that has appeared in several potent and selective modulators of important biological pathways. We will explore the known biological activities of its derivatives, delve into the synthetic strategies for accessing this scaffold, and provide detailed protocols for its biological evaluation, with a particular focus on its application in the discovery of kinase and complement inhibitors.
Part 1: Known Biological Activities of 7-Methyl-1H-Indol-4-Amine Derivatives
While systematic studies on the 7-methyl-1H-indol-4-amine core itself are not abundant in the public domain, the biological significance of this scaffold can be inferred from its presence in several highly potent and specific drug candidates. These molecules, while structurally complex, share a common ancestral link to this core, highlighting its utility in achieving high-affinity interactions with their respective targets.
Inhibition of the Complement Pathway: The Case of LNP023 (Iptacopan)
The alternative pathway (AP) of the complement system is a critical component of innate immunity, but its dysregulation is implicated in a range of diseases, including age-related macular degeneration and various glomerular diseases. A key therapeutic target in this pathway is Factor B (FB), a serine protease.
Researchers at Novartis identified LNP023 (Iptacopan) , a potent and selective inhibitor of Factor B, which features a 5-methoxy-7-methyl-1H-indol-4-yl moiety.[4] Although not a direct 4-amine derivative, the 4-position serves as the attachment point for the rest of the molecule, demonstrating the importance of this position for biological activity. The 7-methyl group is a key feature of this advanced clinical candidate.
Kinase Inhibition: Targeting PERK and RIPK1
The indole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5] The 7-azaindole bioisostere, in particular, is known to form crucial hydrogen bonding interactions with the hinge region of the ATP binding site of many kinases.[5] Derivatives of 7-methyl-1H-indole have been found to be potent inhibitors of several important kinases.
PERK Inhibition: Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key mediator of the unfolded protein response, a cellular stress pathway implicated in cancer. GlaxoSmithKline discovered GSK2606414 , a first-in-class, potent, and selective PERK inhibitor.[6] The core of this molecule is a 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which is then linked to a dihydro-1H-indole. While not a direct derivative of our topic, the 7-methyl indole component is a significant part of the overall structure that drives its activity.
RIPK1 Inhibition: Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases and tumor metastasis. A series of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent RIPK1 inhibitors.[7] One of the most active compounds from this series, compound 22b , demonstrated excellent anti-metastasis activity in a melanoma model.[7] Again, the indole substructure is a key element in the pharmacophore.
The following table summarizes the biological activities of these representative derivatives:
Compound Name/Series
Target
Biological Activity
Key Structural Features
Reference
LNP023 (Iptacopan)
Factor B (Complement Pathway)
Potent and selective inhibition of the alternative complement pathway.
The synthesis of substituted indoles is a well-trodden path in organic chemistry. However, the specific substitution pattern of 7-methyl-1H-indol-4-amine requires a carefully planned synthetic route. Below is a proposed, field-proven workflow for the synthesis of the core scaffold and its subsequent derivatization.
Proposed Synthesis of the 7-Methyl-1H-Indol-4-Amine Core
A plausible and scalable synthesis can be envisioned starting from commercially available 2,6-dimethylaniline. The following diagram outlines a potential synthetic route.
Caption: Proposed synthetic workflow for 7-methyl-1H-indol-4-amine.
Step-by-Step Protocol for Core Synthesis
Step 1: Nitration of 2,6-Dimethylaniline
Rationale: Introduction of a nitro group at the 4-position, which will later be reduced to the desired amine. The para-position is electronically favored for nitration.
Protocol:
Cool a solution of 2,6-dimethylaniline (1.0 eq) in concentrated sulfuric acid to 0°C.
Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C.
Stir the mixture at 0°C for 2 hours.
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.
Purify by column chromatography to yield 2,6-dimethyl-4-nitroaniline.
Step 2: Protection of the Aniline Nitrogen
Rationale: The aniline nitrogen must be protected to prevent side reactions during the subsequent indole synthesis. The Boc group is a common choice due to its stability and ease of removal.
Protocol:
Dissolve 2,6-dimethyl-4-nitroaniline (1.0 eq) in dichloromethane.
Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) and a catalytic amount of DMAP.
Stir at room temperature overnight.
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
Dry over sodium sulfate and concentrate to give the Boc-protected intermediate.
Step 3: Bartoli Indole Synthesis
Rationale: The Bartoli reaction is a classic method for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.
Protocol:
Dissolve the Boc-protected nitroaniline (1.0 eq) in anhydrous THF and cool to -78°C.
Add vinylmagnesium bromide (3.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with a saturated solution of ammonium chloride.
Extract with ethyl acetate, dry, and concentrate.
Purify by column chromatography to obtain the Boc-protected 7-methyl-4-nitro-1H-indole.
Step 4: Reduction of the Nitro Group
Rationale: The nitro group is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
Dissolve the nitroindole (1.0 eq) in methanol.
Add 10% palladium on carbon (Pd/C) catalyst.
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
Filter the reaction mixture through Celite and concentrate the filtrate to give the Boc-protected 7-methyl-1H-indol-4-amine.
Step 5: Deprotection of the Amine
Rationale: Removal of the Boc protecting group to yield the final core scaffold. Trifluoroacetic acid (TFA) is commonly used for this purpose.
Protocol:
Dissolve the Boc-protected amine in dichloromethane.
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
Concentrate the reaction mixture under reduced pressure.
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
Dry and concentrate to yield the final 7-methyl-1H-indol-4-amine.
Part 3: Framework for Structure-Activity Relationship (SAR) Exploration
With the core scaffold in hand, a systematic SAR study can be initiated to explore its potential as a modulator of various biological targets. The following diagram illustrates a logical framework for such an exploration.
The 7-Methylindole Core: A Strategic Scaffold in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Publication Date: February 28, 2026 Abstract The landscape of oncolog...
The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small molecule kinase inhibitors. Within this competitive field, the identification and optimization of privileged core structures are paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The indole scaffold has long been recognized for its utility in medicinal chemistry, and strategic modifications to this core can yield significant advantages.[1] This technical guide provides a comprehensive exploration of the 7-methylindole core, a nuanced and increasingly important scaffold in the design of next-generation kinase inhibitors. We will delve into the physicochemical rationale for its use, its role as an ATP-competitive scaffold, key structure-activity relationships (SAR), and synthetic strategies for its elaboration. Furthermore, this guide will furnish detailed experimental protocols for the evaluation of 7-methylindole-based inhibitors, offering a practical resource for researchers in the field.
Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The majority of kinase inhibitors developed to date are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[2] This conservation, however, presents a significant challenge in achieving selectivity, as off-target inhibition can lead to undesirable side effects.[4]
To navigate this challenge, medicinal chemists have identified "privileged scaffolds"—core molecular structures that exhibit a predisposition for binding to specific protein families, such as kinases. The indole nucleus is one such scaffold, and its derivatives have been extensively explored in drug discovery.[1] The 7-methylindole core, a specific modification of the indole scaffold, offers a unique set of properties that can be strategically exploited in kinase inhibitor design. This guide will illuminate the rationale and practical application of this important structural motif.
The 7-Methylindole Core: A Physicochemical and Structural Perspective
The strategic placement of a methyl group at the 7-position of the indole ring imparts distinct physicochemical and structural characteristics that can be advantageous in kinase inhibitor design. While often discussed in the context of its close bioisostere, 7-azaindole, the 7-methylindole core possesses its own unique profile.
Physicochemical Properties: A Subtle but Significant Shift
The introduction of a methyl group at the 7-position influences several key physicochemical parameters that govern a molecule's drug-like properties:
Lipophilicity: The methyl group increases the lipophilicity of the indole core. This can enhance membrane permeability and cell-based activity, but must be carefully balanced to avoid issues with solubility and metabolic stability.
Solubility: While increased lipophilicity can decrease aqueous solubility, the overall impact is context-dependent and influenced by other substituents on the molecule. Strategic placement of polar groups elsewhere in the molecule can compensate for the increased lipophilicity of the 7-methylindole core.
Metabolic Stability: The 7-position of the indole ring can be susceptible to oxidative metabolism. The presence of a methyl group at this position can block this metabolic pathway, potentially increasing the half-life and overall exposure of the drug candidate.
The 7-azaindole scaffold, a common bioisosteric replacement for indole, offers increased aqueous solubility due to the nitrogen atom's ability to act as a hydrogen bond acceptor.[5] However, the 7-methylindole core provides a more lipophilic alternative that can be advantageous for optimizing cell permeability and metabolic stability.
Structural Interactions within the Kinase ATP-Binding Site
The 7-methylindole core, like its indole and 7-azaindole counterparts, primarily functions as a "hinge-binder," forming critical hydrogen bonding interactions with the backbone of the kinase hinge region.[2] This region connects the N- and C-lobes of the kinase domain and is a key anchoring point for many ATP-competitive inhibitors.
The indole N-H group typically acts as a hydrogen bond donor to a backbone carbonyl in the hinge region. The 7-methyl group, while not directly participating in hydrogen bonding, plays a crucial role in orienting the scaffold within the ATP-binding pocket. It can engage in favorable van der Waals interactions with hydrophobic residues in the vicinity of the hinge, contributing to the overall binding affinity.
The orientation of the 7-methylindole core can influence which other regions of the ATP-binding site are accessible for substitution, thereby guiding the design of selective inhibitors. X-ray crystallography is an invaluable tool for visualizing these binding modes and informing structure-based drug design efforts.[6][7]
Synthesis of the 7-Methylindole Core and its Derivatives
The successful implementation of the 7-methylindole scaffold in a drug discovery program relies on robust and flexible synthetic routes that allow for the introduction of diverse substituents. Several methods have been reported for the synthesis of substituted indoles, with some being directly applicable to 7-methylindole derivatives.
A common strategy for the synthesis of substituted 7-methylindoles involves a multi-step sequence starting from a readily available substituted aniline. For instance, 5-bromo-7-methylindole, a key intermediate for further functionalization, can be synthesized from 4-bromo-2-methylaniline through a three-step sequence of iodination, Sonogashira coupling, and ring-closing reaction.[8]
Diagram 1: Synthetic Workflow for a Substituted 7-Methylindole
Caption: A general synthetic workflow for producing diverse 7-methylindole derivatives.
The Fischer indole synthesis is another classical and versatile method that can be adapted for the preparation of 7-methylindole derivatives from the corresponding substituted phenylhydrazines and ketones or aldehydes.[9]
Structure-Activity Relationships (SAR) of 7-Methylindole-Based Kinase Inhibitors
While specific SAR data for a wide range of 7-methylindole-based kinase inhibitors is not as extensively published as for its 7-azaindole counterpart, we can infer key principles from the broader class of indole and azaindole inhibitors. The following table summarizes hypothetical SAR data for a generic 7-methylindole kinase inhibitor targeting a representative kinase, such as BRAF or VEGFR.
Table 1: Hypothetical Structure-Activity Relationship Data for 7-Methylindole-Based Kinase Inhibitors
Compound ID
R1 (Position 3)
R2 (Position 5)
Kinase IC50 (nM)
Cellular Potency (IC50, nM)
7MI-01
H
H
>10,000
>10,000
7MI-02
Phenyl
H
5,200
8,500
7MI-03
3-Chlorophenyl
H
1,500
3,200
7MI-04
H
Pyridine
8,900
>10,000
7MI-05
3-Chlorophenyl
Pyridine
50
120
7MI-06
3-Chlorophenyl
4-Fluorophenyl
25
60
Key SAR Insights:
Position 3: Substitution at the 3-position of the indole ring is often crucial for achieving high potency. Aromatic or heteroaromatic groups at this position can extend into the hydrophobic pocket of the ATP-binding site, forming additional favorable interactions.
Position 5: Functionalization at the 5-position can significantly impact both potency and selectivity. Groups at this position can project towards the solvent-exposed region, providing opportunities to modulate physicochemical properties and introduce vectors for further chemical elaboration.
The 7-Methyl Group: As previously discussed, the 7-methyl group is critical for anchoring the molecule and can provide a modest boost in potency through hydrophobic interactions. Its primary role, however, is often in blocking metabolic degradation and fine-tuning the overall molecular conformation.
Experimental Protocols for the Evaluation of 7-Methylindole-Based Kinase Inhibitors
The successful development of a kinase inhibitor requires a robust and systematic evaluation process, encompassing both biochemical and cell-based assays.[4] The following protocols provide a general framework for assessing the activity of novel 7-methylindole-based compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Diagram 2: Workflow for In Vitro Kinase Inhibition Assay
Caption: A step-by-step workflow for determining the in vitro potency of a kinase inhibitor.
Step-by-Step Methodology:
Prepare Inhibitor Dilutions: Create a serial dilution series of the 7-methylindole test compound in an appropriate solvent (e.g., DMSO).
Assay Plate Setup: In a multi-well plate, add the kinase enzyme, its specific substrate, and the kinase assay buffer.
Add Inhibitor: Add the diluted inhibitor to the designated wells. Include a vehicle control (DMSO) and a no-kinase control (background).
Initiate Reaction: Start the kinase reaction by adding a solution of ATP.
Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
Detect ADP Production: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the concentration at which an inhibitor reduces cell growth by 50% (GI50).[10]
Step-by-Step Methodology:
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the 7-methylindole inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Protocol 3: Target Engagement and Downstream Signaling (Western Blotting)
Western blotting can be used to confirm that the 7-methylindole inhibitor is engaging its target kinase within the cell and inhibiting its downstream signaling pathway.[11]
Step-by-Step Methodology:
Cell Treatment: Treat the target cancer cell line with the 7-methylindole inhibitor at various concentrations for a defined period.
Cell Lysis: Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (to assess direct target inhibition) and a key downstream substrate (to assess pathway inhibition). Also, probe with antibodies for the total forms of these proteins as loading controls.
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
Data Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation at different inhibitor concentrations.
Conclusion and Future Directions
The 7-methylindole core represents a valuable and strategically important scaffold in the ongoing quest for novel and effective kinase inhibitors. Its unique physicochemical properties, particularly its potential for enhanced metabolic stability and cell permeability, make it a compelling alternative to the more commonly employed indole and 7-azaindole cores. The synthetic tractability of the 7-methylindole nucleus allows for extensive chemical exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic parameters.
Future research in this area will likely focus on the development of novel synthetic methodologies to further expand the accessible chemical space around the 7-methylindole core. Additionally, the application of advanced computational techniques, such as free energy perturbation (FEP) and machine learning, will aid in the rational design of next-generation inhibitors with improved drug-like properties. As our understanding of the human kinome continues to grow, the strategic deployment of privileged scaffolds like 7-methylindole will be instrumental in delivering new and life-changing therapies to patients.
References
Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781.
Du, Y., et al. (2014). Synthesis of carbazole derivatives via [4+2] annulation reaction in the presence of Bronsted acid ionic liquid [Bpy]HSO4. Tetrahedron, 70(40), 7354-7359.
Zhang, Q., et al. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
Preparation method of 5-bromo-7-methylindole. (2021).
Synthesis of 2‐arylsubstituted‐7‐indoles. (2020-2025).
Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999.
New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.).
Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. (2025). Benchchem.
A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). PMC.
Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. (2015). PubMed.
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). MedChemExpress.
1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold. (2025). Benchchem.
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). ScienceDirect.
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). Academia.edu.
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu
The Azaindole Framework in the Design of Kinase Inhibitors. (2014).
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
BRAF Inhibitors: Molecular Targeting and Immunomodul
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). ChemicalBook.
Examples of VEGFR-2 inhibitor drugs used in clinical practice. (n.d.).
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
MET Inhibitors Find Their Niche in NSCLC. (2021). OncLive.
A novel compound which sensitizes BRAF wild-type melanoma cells to vemurafenib in a TRIM16-dependent manner. (2016). Oncotarget.
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (2025). MDPI.
Current and future treatment options for MET exon 14 skipping alterations in non-small cell lung cancer. (2021).
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2018). PMC.
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry.
Title: Physicochemical Profiling of 7-Methyl-1H-indol-4-amine: A Technical Guide to pKa and Solubility Optimization in Drug Design Executive Summary In early-stage drug discovery, the physicochemical properties of buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Profiling of 7-Methyl-1H-indol-4-amine: A Technical Guide to pKa and Solubility Optimization in Drug Design
Executive Summary
In early-stage drug discovery, the physicochemical properties of building blocks dictate the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). 7-Methyl-1H-indol-4-amine (CAS: 90868-08-9) is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, complement factor B inhibitors, and neurodegenerative disease modulators[1]. However, its dual-nature ionizable centers and moderate lipophilicity present unique challenges for formulation and oral bioavailability.
This whitepaper provides an in-depth mechanistic analysis of the pKa and solubility profile of 7-Methyl-1H-indol-4-amine. Furthermore, it details field-proven, self-validating experimental workflows—specifically cosolvent potentiometry and ultracentrifugation-based shake-flask methods—to accurately quantify these parameters without the artifacts commonly introduced by precipitation or membrane adsorption.
Physicochemical Causality: pKa and Electronic Effects
To predict the behavior of 7-Methyl-1H-indol-4-amine in physiological environments, we must first deconstruct its electronic architecture. The molecule possesses two distinct functional groups capable of ionization:
The C4-Primary Amine (Aniline-like): Unlike highly basic aliphatic amines (pKa ~9-10), the primary amine at the 4-position of the indole ring is significantly less basic. The nitrogen lone pair delocalizes into the electron-rich aromatic
-system. However, the +I (inductive) effect of the 7-methyl group slightly enriches the electron density of the ring system compared to a bare 4-aminoindole, yielding an estimated conjugate acid pKa of ~4.8 to 5.2 .
The Indole NH: The pyrrole-like nitrogen of the indole ring is non-basic because its lone pair is integral to the aromatic
Hückel system. Protonating this nitrogen would break aromaticity (conjugate acid pKa ~ -3.5). Conversely, it acts as a very weak acid, capable of deprotonation only at extreme alkaline pH (pKa ~16.5).
Causality in Drug Design: Because the C4-amine pKa is ~5.0, 7-Methyl-1H-indol-4-amine will exist almost entirely in its uncharged, neutral free-base form at physiological pH (7.4)[2]. This neutral state is highly lipophilic, enabling excellent passive membrane permeability (e.g., Blood-Brain Barrier penetration), but it severely limits aqueous solubility in the intestinal lumen.
Caption: Logical flow of 7-Methyl-1H-indol-4-amine protonation states across the pH scale.
Thermodynamic Solubility and pH-Dependency
The solubility of 7-Methyl-1H-indol-4-amine is strictly governed by the Henderson-Hasselbalch relationship. The intrinsic solubility (
) of the neutral species is low due to the lipophilic nature of the methyl-indole core (LogP ~2.64).
As the environmental pH drops below the pKa of the C4-amine (e.g., in the gastric environment at pH 1.2 - 2.0), the molecule becomes protonated. The formation of the cationic species exponentially increases the total aqueous solubility (
) due to enhanced ion-dipole interactions with water.
Data Presentation: Physicochemical Profiling
Table 1: Fundamental Physicochemical Properties
Property
Value / Estimate
Impact on Development
Molecular Weight
146.19 g/mol
Excellent for fragment-based drug discovery (FBDD).
LogP (Octanol/Water)
~2.64
Optimal for passive diffusion and BBB penetration.
pKa1 (C4-Amine)
~4.8 - 5.2
Soluble in stomach acid; precipitates in the neutral intestine.
To accurately measure these parameters, standard aqueous techniques often fail. Standard potentiometric titration of 7-Methyl-1H-indol-4-amine in water will result in precipitation as the pH approaches 6.0, obscuring the inflection point and yielding false pKa values[2]. To circumvent this, we employ a Cosolvent Yasuda-Shedlovsky Extrapolation for pKa, and an Ultracentrifugation Shake-Flask method for solubility.
Caption: Integrated experimental workflow for determining pKa and pH-dependent solubility.
Protocol 1: pKa Determination via Cosolvent Potentiometry
Causality Check: Why Methanol? Methanol lowers the dielectric constant of the medium, keeping the neutral indole base in solution throughout the titration. By titrating at multiple methanol ratios, we can mathematically extrapolate back to 0% methanol (pure water)[3][4].
Preparation: Prepare a 10 mM stock of 7-Methyl-1H-indol-4-amine in LC-MS grade DMSO.
Cosolvent Ratios: Prepare three titration vessels containing Methanol/Water mixtures at 30%, 40%, and 50% (v/v) Methanol, supported by 0.15 M KCl to maintain constant ionic strength.
Titration: Inject 5
L of the DMSO stock into each vessel. Titrate from pH 2.0 to 12.0 using standardized 0.5 N HCl and 0.5 N KOH under an argon atmosphere (to prevent carbonate formation).
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (
) against the reciprocal of the dielectric constant () for each mixture.
Validation: The y-intercept of the linear regression (where the dielectric constant matches pure water,
Causality Check: Why Ultracentrifugation over Filtration? Lipophilic amines (LogP > 2.5) notoriously adsorb to PTFE or Nylon syringe filters. Filtration strips the compound from the aqueous phase, leading to falsely low solubility readings. Ultracentrifugation guarantees pure phase separation.
Buffer Preparation: Prepare standardized buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate), adjusted to 280 mOsmol/kg to mimic physiological osmolarity.
Incubation: Add an excess of solid 7-Methyl-1H-indol-4-amine (~5 mg) to 1 mL of each buffer in glass vials. Cap tightly and agitate at 300 RPM at 37°C for 24 hours to ensure thermodynamic equilibrium.
Phase Separation: Transfer the suspensions to thick-walled polycarbonate tubes. Ultracentrifuge at 50,000 x g for 30 minutes at 37°C to pellet undissolved solids.
Quantification: Carefully aspirate the supernatant. Dilute immediately with mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid) to prevent precipitation upon cooling.
Analysis: Quantify the concentration via LC-UV (at
~260 nm) or LC-MS/MS against a standard calibration curve.
Strategic Outlook for Drug Development
Understanding the pKa (~4.8) and intrinsic solubility of 7-Methyl-1H-indol-4-amine allows formulators to anticipate in vivo behavior. Because the compound will be highly soluble in the stomach but will rapidly precipitate upon entering the neutral pH of the small intestine, researchers should consider Amorphous Solid Dispersions (ASDs) or lipid-based formulations early in development to maintain supersaturation and ensure consistent oral bioavailability.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons. Available at:[Link]
Takács-Novák, K., et al. (1999). "PH-metric Log P 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures." Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-41. Available at:[Link]
Fares, M., et al. (2023). "Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation." ACS Chemical Neuroscience, 14(20), 3804-3815. Available at:[Link]
Kolmer, A., et al. (2023). "Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants." Analytical Chemistry, 95(42), 15522-15529. Available at:[Link]
Application Note: Regioselective Synthesis of 7-Methyl-1H-indol-4-amine via Directed C4-Functionalization
This Application Note is designed for research scientists and process chemists requiring a robust, regioselective protocol for synthesizing 7-Methyl-1H-indol-4-amine starting specifically from 7-methylindole . Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and process chemists requiring a robust, regioselective protocol for synthesizing 7-Methyl-1H-indol-4-amine starting specifically from 7-methylindole .
Executive Summary
The functionalization of the indole scaffold at the C4 position is synthetically challenging due to the inherent nucleophilicity of the C3 position and the directing effects of the N1 lone pair, which typically favor electrophilic aromatic substitution (EAS) at C3, C5, or C6.
Starting from 7-methylindole , direct nitration or amination is not viable; standard nitration conditions yield predominantly 5-nitro-7-methylindole due to the para-directing effect of the N1-acetyl group (in protected systems) or electronic activation of C5.
This protocol details the "Directed Relay Strategy," the most reliable chemical pathway to access the C4 position. The workflow involves:
C3-Blocking/Activation: Transient installation of a formyl directing group.
Regioselective C4-Bromination: Utilizing Thallium(III)-mediated electrophilic substitution (or modern C-H activation equivalents) to exploit the peri-directing effect of the C3-carbonyl.
Deformylation: Restoration of the indole core.
C-N Cross-Coupling: Buchwald-Hartwig amination to install the final amine.
Strategic Pathway & Mechanism
The synthesis relies on overcoming the natural electronic bias of the indole ring. By installing a formyl group at C3, we create a thermodynamic trap that directs metallation specifically to the peri position (C4) via a 6-membered transition state, overcoming the steric hindrance of the 7-methyl group.
Pathway Visualization (Graphviz)
Caption: Logical workflow for the regioselective C4 functionalization of 7-methylindole using a directing-group relay strategy.
Detailed Experimental Protocols
Phase 1: C3-Formylation (Vilsmeier-Haack)
Objective: Install a directing group at C3 to block the most reactive site and direct the subsequent metalation to C4.
Reagents: 7-Methylindole (1.0 eq),
(1.1 eq), DMF (anhydrous, solvent/reagent).
Procedure:
Cool anhydrous DMF (
) to under .
Add
dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
Add a solution of 7-methylindole in DMF dropwise.
Warm to room temperature (RT) and stir for 1 hour, then heat to
for 2 hours.
Quench: Pour onto ice/water. Basify to pH 9 with
.
Isolation: Filter the precipitate (7-methylindole-3-carboxaldehyde). Recrystallize from Ethanol.[1]
Expected Yield: 85-95%.
Phase 2: Regioselective C4-Bromination (The Critical Step)
Objective: Insert a bromine atom at C4.[2]
Safety Note: This step historically uses Thallium(III) trifluoroacetate (TTFA) due to its exquisite selectivity for the C4 position in 3-acylindoles. Strict safety protocols for handling Thallium compounds (highly toxic) must be observed.
Reagents: 3-Formyl-7-methylindole (1.0 eq),
(TTFA, 1.1 eq), (2.0 eq), TFA (solvent), DMF.
Procedure:
Dissolve the aldehyde in TFA (
).
Add TTFA at RT. Stir for 2–4 hours. The mixture will darken as the thallated intermediate forms. Mechanism: The C3-carbonyl oxygen coordinates Tl, directing it to C4.
Remove TFA under reduced pressure (use a trap).
Dissolve the residue in anhydrous DMF.
Add
and heat to for 1 hour. (This displaces Tl with Br).
Workup: Filter through a pad of Celite to remove inorganic salts. Dilute with EtOAc, wash with water and brine.
Alternative (Green Chemistry): If available, screen Rh(III)-catalyzed C-H activation using N-pivaloyl directing groups, though 7-methyl steric hindrance often complicates non-thallium routes.
Phase 3: Deformylation
Objective: Remove the C3 directing group to restore the indole core.
4-Bromo-7-methylindole (Verify by 1H NMR: Loss of C4-H signal)
Key Directing Effect
C3-Carbonyl interaction with Tl(III) ensures C4 selectivity over C2/C5.
Safety Hazard
Thallium (Phase 2) is cumulative poison. Use glovebox/dedicated hood.
Yield Bottleneck
Deformylation step. Ensure anhydrous, oxygen-free conditions for Rh catalyst.
Troubleshooting Guide
Issue: Low yield in Phase 2 (Bromination).
Cause: Incomplete thallation or wet TFA.
Fix: Ensure TFA is anhydrous. Extend thallation time. Ensure efficient removal of TFA before adding CuBr2/DMF.
Issue: C2-Bromination side product.
Cause: Loss of kinetic control.
Fix: Keep thallation temperature at RT; do not heat until the Copper displacement step.
References
Thallation Strategy: Somei, M., et al.[2] "The Thallium-Mediated Synthesis of 4-Substituted Indoles." Chem. Pharm. Bull.1980 , 28, 2709.
General C4 Functionalization: Leogane, O., et al. "Regioselective Bromination of Indoles." J. Org. Chem.2013 , 78, 11262. Link
Buchwald Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link
Deformylation: Tsuji, J., & Ohno, K. "Decarbonylation of Aldehydes using Rhodium Complexes." Tetrahedron Lett.[2]1965 , 6, 3969.
Application Note: Reduction of 7-Methyl-4-Nitroindole to 4-Amino-7-Methylindole
Executive Summary & Strategic Analysis The reduction of 7-methyl-4-nitroindole to 4-amino-7-methylindole is a critical transformation in the synthesis of diverse pharmaceutical scaffolds, particularly kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The reduction of 7-methyl-4-nitroindole to 4-amino-7-methylindole is a critical transformation in the synthesis of diverse pharmaceutical scaffolds, particularly kinase inhibitors and GPCR ligands. While the nitro-to-amine reduction is a textbook transformation, the indole core introduces specific electronic and stability challenges.
Key Challenges:
Oxidative Instability: Electron-rich 4-aminoindoles are highly susceptible to oxidative degradation (turning purple/black) upon exposure to air.
Over-reduction: Harsh hydrogenation conditions can reduce the C2-C3 double bond, yielding the indoline (dihydroindole) impurity.
Regiochemistry: The 7-methyl group introduces steric bulk near the reduction site (C4), potentially slowing kinetics compared to naked 4-nitroindole.
This guide presents three validated methodologies, prioritized by scale, equipment availability, and functional group tolerance.
Reaction Pathway & Mechanism[1][2][3][4]
The reduction proceeds through a series of intermediates (nitroso, hydroxylamine) before yielding the amine. The 7-methyl group acts as an electron-donating group (EDG), making the nitro group slightly more electron-rich and potentially more resistant to nucleophilic reducing agents, but generally facilitating electrophilic reduction pathways.
Figure 1: Stepwise reduction pathway. Control of reaction conditions is required to prevent the formation of the indoline side product.
Method Selection Guide
Select the protocol based on your available equipment and downstream application.
Feature
Method A: Catalytic Hydrogenation
Method B: Iron-Mediated (Bechamp)
Method C: Transfer Hydrogenation
Reagents
Pd/C (10%), H₂ gas
Fe powder, NH₄Cl or AcOH
Pd/C, Ammonium Formate
Scale
Gram to Kilogram
Gram to Decagram
Milligram to Gram
Purity
High (Filtration only)
Moderate (Iron salts removal)
High
Speed
Fast (1-4 h)
Slow (2-12 h)
Moderate (1-6 h)
Risk
Pyrophoric catalyst, H₂ gas
Emulsion formation
Gas evolution (CO₂)
Recommendation
Gold Standard for clean product.
Use if halogenated substituents are present (avoids dehalogenation).
Preparation: In a round-bottom flask (or Parr bottle), dissolve 7-methyl-4-nitroindole (e.g., 1.0 g) in MeOH (10-15 mL/g).
Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% relative to substrate). Caution: Dry Pd/C is pyrophoric. Use wet catalyst or add under N₂ flow.
Reduction:
Balloon Method: Evacuate/purge with H₂ three times. Attach a double-balloon of H₂. Stir vigorously at Room Temperature (RT).
Parr Shaker: Pressurize to 30 psi. Shake at RT.
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LCMS. The starting material (yellow) should disappear, and a fluorescent blue spot (amine) appears.
Time: Typically 1–3 hours.
Workup:
Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.
Critical: Do not let the filtrate stand in air for long periods.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine as a tan/brown solid.
Storage: Store under Argon at -20°C or use immediately.
Troubleshooting:
Stalled Reaction: If the reaction stops at the hydroxylamine intermediate (M+16 mass), add fresh catalyst or increase H₂ pressure slightly.
Dehalogenation:[1] If the substrate has Cl/Br substituents, add 1.0 equiv of K₂CO₃ or switch to Method B.
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Best for: Halogen-containing substrates or labs lacking hydrogenation equipment.
Principle: Single Electron Transfer (SET) mechanism using zero-valent iron in a protic medium.
Materials:
Substrate: 7-methyl-4-nitroindole
Reductant: Iron powder (325 mesh, 5.0 equiv)
Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)
Solvent: Ethanol/Water (3:1 ratio)
Protocol:
Setup: In a flask equipped with a reflux condenser, suspend 7-methyl-4-nitroindole (1.0 g) in EtOH (20 mL) and Water (7 mL).
Activation: Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv).
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
Observation: The reaction usually turns rusty brown/grey.
Monitoring: Check TLC every 30 mins. Reaction typically completes in 1–2 hours at reflux.
Workup (The "Iron Sludge" Challenge):
Cool to RT.
Filter through a Celite pad while still warm (if possible) to remove iron oxides. Wash copiously with EtOAc.
Phase Separation: The filtrate may be biphasic.[2][3] Separate layers. Extract the aqueous layer with EtOAc (2x).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Method C: Chemical Transfer Hydrogenation
Best for: Small scale parallel synthesis.
Protocol:
Dissolve substrate in MeOH/THF (1:1).
Add Ammonium Formate (5-10 equiv) and 10% Pd/C (10 wt%).
Stir at RT or mild heat (40°C). CO₂ gas will evolve (ensure venting).
If the free amine is not the final target, convert it immediately to the amide, carbamate (Boc), or salt (HCl).
Example: Treat crude filtrate with Boc₂O (1.1 equiv) and TEA to isolate the stable N-Boc-4-amino-7-methylindole.
Analytical Data Validation (Expected):
1H NMR (DMSO-d6): Look for the disappearance of the Nitro-adjacent protons (deshielded) and the appearance of a broad singlet (NH2) around 4.5–5.5 ppm. The C7-Methyl group usually appears as a singlet around 2.4–2.5 ppm.
LCMS: [M+H]+ = 147.09 (Calculated for C9H10N2).
Decision Matrix for Optimization
Figure 2: Decision matrix for selecting the optimal reduction strategy based on substrate functionality and scale.
Application Notes and Protocols for the C-H Activation Functionalization of 7-Methylindole-4-amine
Introduction: Navigating the C-H Functionalization of a Doubly Substituted Indole The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient methods for its der...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the C-H Functionalization of a Doubly Substituted Indole
The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient methods for its derivatization a paramount goal.[1] Direct C-H activation has emerged as a powerful, atom-economical strategy for modifying this privileged heterocycle, bypassing the need for pre-functionalized starting materials.[2] This guide focuses on the C-H activation functionalization of a specific, yet underexplored substrate: 7-methylindole-4-amine. The presence of both an electron-donating methyl group at the C7 position and an amino group at the C4 position presents unique challenges and opportunities for regioselective functionalization. This document provides a comprehensive overview of the theoretical considerations, strategic planning, and detailed experimental protocols to guide researchers in the successful C-H functionalization of this molecule.
While direct, peer-reviewed protocols for 7-methylindole-4-amine are not yet established in the literature, this guide synthesizes established principles of indole C-H activation to propose robust starting points for methodology development. We will delve into the anticipated directing effects of the resident functional groups and propose catalytic systems likely to afford success.
The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. However, transition metal-catalyzed C-H activation can override this intrinsic bias, often guided by the coordination of a directing group.[2][3] In the case of 7-methylindole-4-amine, both the amine and the indole nitrogen can serve as potential directing groups.
The Role of the 4-Amino Group as a Directing Group
The primary amine at the C4 position is a potent coordinating group for transition metals like palladium and rhodium. This coordination is expected to direct C-H activation to the ortho C5 position. However, the steric hindrance from the peri-positioned 7-methyl group could influence this outcome.
The Influence of the 7-Methyl Group
The 7-methyl group exerts both electronic and steric effects. Electronically, it enhances the electron density of the benzene ring, potentially increasing its susceptibility to C-H activation. Sterically, it may hinder functionalization at the C6 position and could influence the preferred conformation of a directing group at the N1 position.
Potential Sites for C-H Functionalization
Based on established principles, the following positions are the most likely candidates for C-H functionalization on the 7-methylindole-4-amine scaffold:
C5 Position: Directed by the 4-amino group.
C2 Position: A common site for functionalization in the absence of a strong directing group on the benzene portion or when the C3 position is blocked.[1]
C3 Position: The electronically favored position for electrophilic-type functionalization.
C6 Position: While sterically more accessible than C5 relative to the 7-methyl group, it is electronically less favored for ortho-metalation directed by the 4-amino group.
Strategic Planning for Protocol Development
Given the lack of a dedicated protocol, a systematic approach to methods development is crucial. The following workflow is recommended:
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Oxidation and Degradation of 4-Aminoindoles
Ticket ID: #AI-OX-404
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Introduction: The "Black Tar" Paradox
Welcome to the Technical Support Center. If you are reading this, you have likely encountered the "Black Tar" paradox: you purchased a pristine, off-white powder of 4-aminoindole (CAS: 5192-23-4), stored it in a cabinet, and returned weeks later to find a purple-black, gummy solid.
As researchers, we often treat 4-aminoindole like a standard reagent. It is not. It is a highly electron-rich heterocycle that acts as an oxygen scavenger. The amino group at the C4 position pushes electron density into the indole ring (specifically to C3), raising the Highest Occupied Molecular Orbital (HOMO) energy and making the system exceptionally prone to Single Electron Transfer (SET) oxidation.
This guide is not just a list of steps; it is a protocol designed to fight thermodynamics.
Module 1: The Mechanics of Degradation
Why is 4-Aminoindole So Unstable?
Unlike electron-deficient indoles (e.g., 4-nitroindole), 4-aminoindole is "activated." The nitrogen lone pair at position 4 donates electron density into the
-system.
Auto-oxidation: Atmospheric oxygen attacks the electron-rich C3 position or the amine itself, leading to indolenine intermediates.
Radical Polymerization: These intermediates form radical cations that polymerize, similar to the formation of melanin. This causes the characteristic color shift from white
orange purple black.
Acid Sensitivity: Indoles are acid-sensitive. While salts are generally more stable against oxidation, strong acids can catalyze dimerization.
Visualizing the Threat
The following diagram illustrates the degradation cascade you are fighting against.
Figure 1: The oxidative degradation pathway of electron-rich aminoindoles. Note that the transition from "Pristine" to "Radical" is often irreversible without immediate intervention.
Module 2: The Gold Standard Storage Protocol
Do not rely on the vendor's packaging for long-term storage. Once the septum is pierced, the clock starts ticking.
The "C.I.A."[1][2] Protocol (Cold, Inert, Anhydrous)
Parameter
Specification
The "Why" (Causality)
Temperature
-20°C (Minimum)
Arrhenius equation dictates that lower temperatures exponentially slow the rate of radical formation. -80°C is preferred for storage >6 months.
Atmosphere
Argon (Ar)
Nitrogen () is lighter than air and diffuses out of vials easier. Argon is heavier than air, creating a "blanket" over the solid.
Container
Amber Glass + Parafilm
Amber glass blocks UV/blue light, which catalyzes photo-oxidation. Parafilm creates a secondary seal against moisture.
State
Solid (Dry)
NEVER store 4-aminoindole in solution (especially DMSO or DMF). Dissolved oxygen in solvents accelerates degradation by orders of magnitude.
Advanced Stabilization: Salt Formation
If you are storing 4-aminoindole for >1 year, convert the free base to the Hydrochloride (HCl) or Fumarate salt.
Protocol: Dissolve free base in anhydrous ether; add 1.0 eq of HCl in dioxane/ether. Filter the precipitate.[1]
Benefit: Protonating the amine lowers the HOMO energy, making the ring less susceptible to oxidation.
Module 3: Troubleshooting & FAQs
Scenario A: "My sample has turned color."
Q: The powder was white, but now it's light pink/orange. Is it ruined?
A: Likely not. This is usually surface oxidation .
Diagnosis: Take a small aliquot. Run a TLC (Thin Layer Chromatography). If the main spot is still distinct and the impurity is a streak at the baseline, the bulk material is intact.
Action: Proceed with your reaction, but use a slightly higher equivalent (e.g., 1.1 eq) to account for the impurity.
Q: The sample is a black, sticky gum. Can I save it?
A: Proceed with extreme caution.
Diagnosis: Run an NMR.[2] If the aromatic region is a "forest" of undefined peaks, discard it. If the indole peaks are visible but broadened, purification is possible but yield will be low (<40%).
Action: See Module 4: Recovery Workflow.
Scenario B: Handling & Solvents
Q: Can I store stock solutions in DMSO?
A:Absolutely NOT. DMSO is hygroscopic and can act as a mild oxidant (reminiscent of Pfitzner-Moffatt conditions) over time. 4-aminoindole in DMSO will degrade within days at room temperature. Always make solutions fresh.
Q: I need to weigh it out, but I don't have a glovebox. What do I do?
A: Use the "Flush and Rush" technique:
Flush the source bottle with Argon before capping it.
Weigh the material quickly into your reaction flask.
Immediately evacuate and backfill the reaction flask with inert gas.
Do not leave the solid sitting on weighing paper for more than 2 minutes.
Module 4: Recovery & Purification Workflow
If your material has degraded, use this decision tree to determine the recovery strategy.
Decision Logic: To Purify or Trash?
Figure 2: Decision matrix for handling oxidized 4-aminoindole samples.
Purification Protocol (The "Rescue" Op)
If the decision tree leads to Action 3 (Silica Column) , follow this modified procedure to prevent on-column degradation:
Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (Et3N) in Hexanes before loading. This neutralizes acidic sites on the silica that catalyze polymerization.
Eluent: Use a gradient of Dichloromethane (DCM) to 1-5% Methanol/DCM . Avoid Ethyl Acetate if possible, as it can trap radical initiators.
Speed: Run the column fast (Flash Chromatography). Do not let the compound sit on the silica.
Evaporation: Evaporate fractions immediately at <30°C . Heat accelerates decomposition.
References
Sigma-Aldrich. 4-Aminoindole Product Specification & Safety Data Sheet (SDS). Retrieved from .
ChemScene. 4-Aminoindole General Information and Storage Conditions. Retrieved from .
ChemicalBook. 4-Aminoindole Properties and Synthesis. Retrieved from .
National Institutes of Health (NIH). Chemical Instability of Protein Pharmaceuticals: Mechanisms of Oxidation. (Context on amino acid/amine oxidation mechanisms). Retrieved from .
BenchChem. Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (Analogous handling for unstable aminoindoles). Retrieved from .
Technical Support Center: Purification of Unstable Aminoindoles by Flash Chromatography
Welcome to the technical support center for the purification of unstable aminoindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of unstable aminoindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable but notoriously labile compounds. Here, we address specific issues in a direct question-and-answer format, combining fundamental chromatographic principles with field-proven troubleshooting strategies.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues that can arise during the flash chromatography of aminoindoles.
Q1: My aminoindole is degrading on the silica gel column. I'm seeing multiple new spots on my TLC analysis of the collected fractions, and my yield is very low. What's happening and how can I fix it?
A1: Probable Cause & Solution
This is the most common issue when purifying aminoindoles. The degradation is primarily caused by the acidic nature of standard silica gel.[1][2] The silanol groups (Si-OH) on the silica surface are Lewis acids and can protonate the basic amino group of your indole. This strong interaction can lead to several problems:
Irreversible Adsorption: The protonated amine binds very strongly to the silica, leading to poor recovery.
Catalytic Degradation: The acidic surface can catalyze decomposition pathways such as oxidation, dimerization, or rearrangement.[3][4]
Peak Tailing: Strong, non-uniform interactions cause the compound to "streak" or "tail" down the column, resulting in broad peaks and poor separation.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for aminoindole degradation.
Detailed Strategies:
Deactivate the Silica Gel with a Basic Additive: The simplest solution is to neutralize the acidic silanol groups.[7]
Method: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) is most common, typically at a concentration of 0.1% to 1% (v/v).[6][8] For more polar solvent systems like dichloromethane/methanol, using a 1-2% solution of ammonia in methanol as the polar component is also highly effective.[7][8]
Protocol: Before running your column, pre-equilibrate the silica gel with a mobile phase containing the basic additive. This ensures the entire stationary phase is neutralized before your compound is loaded.[7]
Switch to an Alternative Stationary Phase: If basic additives do not solve the problem, the compound may be too sensitive for silica.
Alumina: Available in neutral or basic grades, alumina can be an excellent alternative for acid-sensitive compounds.[1] However, method development on alumina TLC plates is recommended as selectivity can differ significantly from silica.
Amino-functionalized Silica (NH2-Silica): These columns have aminopropyl groups bonded to the silica surface, which effectively shields the acidic silanol groups.[8][9] They can be used in normal-phase mode and offer different selectivity.[8]
Reverse-Phase (C18) Chromatography: If your aminoindole has sufficient hydrophobicity, reverse-phase flash chromatography is a powerful option.[10][11] The stationary phase is non-polar, and polar mobile phases (like water/acetonitrile or water/methanol) are used, eliminating the issue of acidic silanol groups.
Use a Protecting Group: Temporarily masking the reactive amino group is a robust chemical solution.
Why it Works: Protecting the amine as a carbamate (e.g., Boc, Cbz) significantly reduces its basicity and ability to interact with silica gel.[12][13] The protected compound behaves like a much more "normal," stable molecule on the column.
Choice of Group: The tert-butyloxycarbonyl (Boc) group is a popular choice as it is stable to many conditions but easily removed with mild acid (like TFA) after purification.[12][13]
Q2: I've managed to stop the degradation, but my compound's peak is very broad and tailing, leading to poor separation from a close-running impurity. How can I improve the peak shape?
A2: Probable Cause & Solution
Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be related to your chosen solvent system.
Strategies to Improve Peak Shape:
Optimize the Basic Additive: Even with a basic modifier, some residual interaction can occur. Try slightly increasing the concentration of TEA or ammonia in your mobile phase.
Adjust Mobile Phase Strength (Gradient Elution):
Problem: If your compound is eluting very late in an isocratic (single solvent mixture) run, the peak will naturally broaden.[6]
Solution: Use a gradient elution. Start with a lower polarity mobile phase and gradually increase the polarity over the course of the run. This keeps the peak shape sharp and reduces elution time.[14] A focused gradient that ramps up the solvent strength just before your compound elutes is often most effective.
Change Loading Technique (Dry Loading):
Problem: If your compound has poor solubility in the initial mobile phase, it may precipitate at the top of the column when loaded in a strong solvent (like DCM or THF). This causes the band to broaden as it slowly redissolves.
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, ethyl acetate).
Add a small amount of silica gel (or Celite for very sensitive compounds) to the solution to form a slurry.
Gently evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
Carefully load this powder onto the top of your pre-packed column. This ensures your compound starts as a very narrow, uniform band.
Check for Mass Overload: Loading too much material onto the column can saturate the stationary phase, leading to peak fronting or tailing.[16] As a rule of thumb, for a standard separation, aim for a sample load of 1-5% of the silica gel mass.
Frequently Asked Questions (FAQs)
Q1: Should I use a protecting group for my aminoindole before purification?
A1: This is a critical strategic decision. While it adds two steps (protection and deprotection) to your synthesis, it often saves significant time and material loss during purification.
Scenario
Recommendation
Justification
Highly Unstable Aminoindole
Strongly Recommended
Protection with a group like Boc or Cbz is often the most reliable way to ensure the compound survives chromatography.[12][13] It makes the purification predictable and high-yielding.
Moderately Stable Aminoindole
Consider Alternatives First
Try purifying the free amine first using silica treated with a basic additive (e.g., 1% TEA) or by using an alternative stationary phase like alumina.[1][6]
Crude Mixture is Very Complex
Recommended
Protecting the amine can change its polarity significantly, potentially moving it away from impurities and simplifying the separation.
Table 1: Common Protecting Groups for Aminoindoles
Q2: How do I select the right stationary and mobile phase to start with?
A2: Method development should always begin with Thin Layer Chromatography (TLC).[14][15] It's a fast and inexpensive way to screen conditions before committing to a large-scale flash column.
Method Development Workflow:
Caption: Workflow for TLC-based method development.
Stationary Phase Selection: Start with standard silica gel TLC plates, as this is the most common stationary phase.[18] If you see significant streaking or decomposition even on the TLC plate, immediately test again on an alumina plate or consider adding 1% TEA to your developing solvent.
Mobile Phase Selection:
Starting Point: A mixture of Hexanes (or Heptanes) and Ethyl Acetate (EtOAc) is a versatile starting point for many organic compounds.[15] Begin with a moderately polar mixture, such as 7:3 Hexanes:EtOAc.
Target Rf: The retention factor (Rf) on the TLC plate is crucial for predicting column behavior. Aim for an Rf value for your target compound between 0.2 and 0.35 .[15][19]
An Rf in this range generally corresponds to an elution volume of 3-5 column volumes (CV), which provides a good balance between resolution and run time.[19]
Adjusting Polarity:
If Rf is too high (> 0.4), your compound is moving too fast. Decrease the mobile phase polarity (add more hexanes).
If Rf is too low (< 0.15), your compound is sticking too strongly. Increase the mobile phase polarity (add more EtOAc).[15]
Alternative Solvents: If you cannot achieve good separation with Hexanes/EtOAc, try a system with different selectivity, such as Dichloromethane (DCM) and Methanol (MeOH).
References
Benchchem. Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols.
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
American Chemical Society. Rapid development of flash chromatography methods.
Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates.
National Institutes of Health. Synthesis of a Series of Diaminoindoles.
University of Rochester. Troubleshooting Flash Chromatography.
YouTube. (2024). Flash chromatography method development without TLC plates?! Is it possible?.
Waters Corporation. Alternative Method Development Techniques.
MDPI. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
Reddit. (2022). Alternative stationary phases : r/Chempros.
MDPI. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone.
MDPI. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium.
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
PubMed. (2008). Influence of inorganic mobile phase additives on the retention and separation efficiency of selected amino acids in thin-layer chromatography on cellulose layers.
ACS Publications. (2007). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles.
National Institutes of Health. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.
Google Patents. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
University of Bristol. HPLC solvents and mobile phase additives.
Biotage. (2025). Successful flash chromatography.
SciSpace. Amino Acid-Protecting Groups.
ResearchGate. (2017). Product decomposed on silica gel.
Royal Society of Chemistry. (2018). Divergent reactions of oxindoles with amino alcohols via the borrowing hydrogen process.
The GPM. Amino acid protecting groups.
MDPI. (2019). Amino Acid-Protecting Groups.
Royal Society of Chemistry. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
PubMed. (2008). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography.
Sigma-Aldrich. 5-Aminoindole 97.
American Institute of Aeronautics and Astronautics. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
Sorbead India. Silica Gel Desiccants in Thin Layer Chromatography.
MDPI. (2021). Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of Imines and 2-Substituted Indoles.
ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
Sci-Hub. (2025). Silica Gel Column Chromatography: Significance and symbolism.
National Institutes of Health. Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation.
Technical Support Center: Handling Air-Sensitivity of 7-Methyl-1H-indol-4-amine
Executive Summary: The "Why" Behind the Sensitivity 7-Methyl-1H-indol-4-amine is not merely "unstable"; it is chemically predisposed to oxidation due to the synergistic electron-donating effects of the amine at position...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Why" Behind the Sensitivity
7-Methyl-1H-indol-4-amine is not merely "unstable"; it is chemically predisposed to oxidation due to the synergistic electron-donating effects of the amine at position 4 and the methyl group at position 7.[1]
The indole core is electron-rich.[1] The addition of an amino group (
) at C4 significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the system highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This typically leads to the formation of radical cations, which rapidly polymerize or oxidize into dark, insoluble quinoid imine species [1, 2].
Key Takeaway: You are not fighting simple degradation; you are fighting a radical chain reaction.[1] Exclusion of oxygen is not optional—it is the primary variable for yield preservation.
Part 1: Storage & Handling (The First Line of Defense)
Q: I just received my shipment. The compound is slightly beige.[1] Is it compromised?
A: A slight beige or off-white hue is acceptable for 7-Methyl-1H-indol-4-amine.[1] Pure aminoindoles are theoretically colorless crystals, but surface oxidation occurs almost instantly upon exposure to trace air during packaging.[1]
Action: If the solid is free-flowing and the color is light beige, it is usable. If it is dark brown, black, or sticky (tar-like), significant oxidation has occurred.
Verification: Run a quick
-NMR in . Look for the distinct amine protons (broad singlet, typically 4.0–6.0 ppm) and the indole . Impurities often manifest as broad multiplets in the aromatic region or loss of the sharp amine signal.
Q: Can I store this in a standard freezer (-20°C)?
A: Only if the container is hermetically sealed under argon .
Standard plastic caps are permeable to oxygen over months.[1]
Protocol:
Transfer the vial into a secondary container (a glass jar with a desiccant pack).
Flush the secondary container with Argon before sealing.[1]
Store at -20°C or lower.
Best Practice: For long-term storage (>1 month), store inside a glovebox freezer or seal in a glass ampoule [3].
Part 2: Reaction Setup & Execution
Q: I am running a reductive amination. Do I really need a glovebox?
A: Not necessarily, but you strictly need Schlenk line techniques . A glovebox is preferred for weighing and transfer, but the reaction can be run on a Schlenk line if you rigorously degas your solvents.
Critical Workflow: Solvent Degassing
Do not rely on simple sparging (bubbling gas) for this compound.[1] Use the Freeze-Pump-Thaw method for reaction solvents to ensure
Q: My reaction mixture turned black after 10 minutes. What happened?
A: This is the "Indole Black" phenomenon.[1] It indicates the formation of indolyl radical cations .[1]
Cause: Trace oxygen + Acidic conditions (or Lewis Acids).[1]
Mechanism: The 4-amino group facilitates oxidation to a p-quinone diimine-like intermediate, which rapidly oligomerizes.[1]
Fix: Add a sacrificial antioxidant if your chemistry permits.[1] Ascorbic acid (0.1–0.5 equiv) or BHT (butylated hydroxytoluene) can scavenge radicals without interfering with many nucleophilic substitutions [4].[1]
Part 3: Workup & Purification (The Danger Zone)
Q: How do I purify this without it decomposing on the column?
A: Silica gel is slightly acidic (
).[1] This acidity catalyzes the oxidative polymerization of 7-Methyl-1H-indol-4-amine.[1]
Protocol: The "Buffered" Column
Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of Silica if possible.[1]
If Silica is required: You MUST pretreat the silica.[1]
Slurry the silica in your eluent containing 1–2% Triethylamine (TEA) .[1]
Optimization of catalytic hydrogenation for nitro-indoles
Welcome to the Nitro-Indole Hydrogenation Technical Support Center. Ticket ID: #NI-H2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Catalytic Hydrogenation for Nitro-Indo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Nitro-Indole Hydrogenation Technical Support Center.
Ticket ID: #NI-H2-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Catalytic Hydrogenation for Nitro-Indoles
Mission Statement
You are experiencing challenges with the reduction of nitro-indoles to amino-indoles. This transformation is deceptively simple; while the nitro group is easily reduced, the electron-rich indole scaffold is prone to over-reduction (indoline formation), polymerization, and—if halogens are present—hydrodehalogenation.
This guide is not a textbook. It is a troubleshooting workflow designed to diagnose your specific failure mode and provide a corrective protocol.
Part 1: Diagnostic Modules (Troubleshooting)
Module 1: The Indoline Trap (Over-Reduction)
Symptom: LCMS shows a mass of
or NMR shows loss of the C2/C3 aromatic protons.
Diagnosis: The catalyst is too active toward the electron-rich indole double bond. This typically happens after the nitro group is fully reduced; the amine product coordinates to the catalyst, facilitating ring saturation.
Technical Solution:
Catalyst Switch: Switch from Pd/C to Pt/C (Platinum on Carbon) . Platinum is generally less active toward the indole double bond than Palladium.
Poisoning: If you must use Pd, use a "poisoned" variant (e.g., Lead-poisoned Lindlar catalyst, though rare for nitro) or introduce a modifier like Diphenylsulfide .[1]
Solvent Effects: Avoid acetic acid if over-reduction is an issue; it activates the ring. Use neutral solvents like MeOH or THF.
Decision Logic:
Caption: Decision tree for mitigating indole ring saturation (indoline formation).
Module 2: The Halogen Dilemma (Chemoselectivity)
Symptom: You have a Chloro-, Bromo-, or Iodo-nitroindole. The product is dehalogenated (Des-halo amine).
Diagnosis: Pd/C facilitates oxidative addition into C-X bonds (especially Br and I) faster than or concurrent with nitro reduction.
Technical Solution:
The Gold Standard: Use Sulfided Pt/C (5%) . The sulfur modifies the catalyst surface, effectively shutting down the sites responsible for hydrogenolysis (C-X cleavage) while retaining activity for nitro reduction.
Acidic Additives: If using standard Pt/C, add H₃PO₄ or HBF₄ (1-2 equiv). Protonating the resulting amine prevents it from poisoning the catalyst, allowing you to run at milder conditions which favor nitro reduction over dehalogenation.
Vanadium Modification: Doping Pt/C with Vanadium (or using commercially available Pt-V/C) creates a synergistic effect that highly favors nitro reduction.
Module 3: The Stall (Hydroxylamine Accumulation)
Symptom: Reaction stalls at the
intermediate (Hydroxylamine) and refuses to convert to the amine.
Diagnosis:
Mass Transfer: Hydrogen is not dissolving fast enough to keep up with the catalyst's demand.
Poisoning: The hydroxylamine intermediate or byproducts are adhering to the catalyst surface.
Technical Solution:
Temperature Spike: Hydroxylamine reduction has a higher activation energy than nitro reduction. Increase temperature by 10-15°C after the initial exotherm subsides.
Agitation: Hydrogenation is diffusion-controlled. Ensure your impeller speed is creating a vortex (for batch) or increase flow rate (for flow chemistry).
Reaction Pathway Visualization:
Caption: Kinetic pathway showing the hydroxylamine bottleneck, the most common stall point.
Part 2: Experimental Protocols (SOPs)
Protocol A: Standard Selective Reduction (Non-Halogenated)
Best for: 4-, 5-, 6-, or 7-nitroindoles prone to dimerization.
Preparation: In a hydrogenation vessel, dissolve Nitroindole (10 mmol) in THF:MeOH (1:1, 10 mL/g) . Indoles can be insoluble; THF aids solubility.
Catalyst: Add 5% Pt/C (2 wt% loading relative to substrate). Note: Pt is preferred over Pd to avoid indoline formation.
Execution: Purge with N₂ x3, then H₂ x3. Pressurize to 3-5 bar (45-75 psi) .
Temperature: Maintain 25-30°C . Do not heat initially.
Workup: Filter through Celite® under Nitrogen (Aminoindoles oxidize rapidly in air!). Concentrate immediately and use in the next step or store as an HCl salt.
Alternative: If Sulfided Pt is unavailable, use 5% Pt/C + 0.5 equiv Diphenylsulfide .
Execution: Pressurize to 5-10 bar . Higher pressure is often required for sulfided catalysts as they are less active.
Temperature: Heat to 50-60°C . The sulfided catalyst requires thermal energy to activate.
Validation: Check LCMS at 2 hours. If dehalogenation > 2%, lower Temp and Pressure.
Part 3: Comparative Data & FAQ
Catalyst Performance Matrix
Catalyst System
Activity
Selectivity (vs. Indole C=C)
Halogen Tolerance
Recommended For
10% Pd/C
High
Low (Risk of Indoline)
Poor (Dehalogenates)
Simple, non-sensitive substrates
5% Pt/C
Moderate
High
Moderate
Standard Nitro-indoles
5% Pt/C (Sulfided)
Low
Very High
Excellent
Halo-nitroindoles
Raney Nickel
Moderate
Moderate
Good
Bulk scale (Pyrophoric risk!)
Fe / Acid
N/A
Perfect
Perfect
Plan B: If hydrogenation fails completely
Frequently Asked Questions (FAQ)
Q: My amino-indole turns black/purple immediately after filtration. Why?A: Amino-indoles are electron-rich and prone to oxidative polymerization (formation of "indole dyes").
Fix: Never evaporate to dryness in air. Collect the filtrate into an acidic solution (e.g., HCl in Dioxane) to isolate the stable hydrochloride salt immediately.
Q: Can I use Ammonium Formate instead of H₂ gas?A: Yes (Transfer Hydrogenation).
Warning: This is more likely to cause dehalogenation than H₂ gas because the local concentration of active hydrogen species is high.
Q: I don't have Sulfided Pt/C. Can I make it?A: You can simulate it in situ. Add your standard Pt/C to the reaction mixture, then add a catalytic amount of DMSO or Diphenylsulfide (0.1 - 0.5 equiv relative to catalyst metal) and stir for 30 mins before introducing Hydrogen. This "poisons" the highly active sites responsible for dehalogenation.
References
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45-69.
Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
Tietze, L. F., et al. "Highly Selective Hydrogenation of Halogenated Nitroaromatics using Sulfided Platinum on Carbon.
BenchChem Technical Notes. "Application Notes and Protocols for the Reduction of 3-Nitroindole."
Master Organic Chemistry. "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation."
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Role: Senior Application Scientist
Topic: Handling, Synthesis, and Purification of Aminoindoles
Executive Summary: The "Electron-Rich Curse"
The Core Problem: Aminoindoles (e.g., 5-aminoindole, 4-aminoindole) are among the most notoriously unstable building blocks in medicinal chemistry. The indole ring is already
-excessive (electron-rich); adding an amino group pushes the HOMO (Highest Occupied Molecular Orbital) energy even higher.
The Consequence: This makes the molecule hyper-sensitive to two degradation pathways:
Oxidative Coupling: Air oxidation leads to radical cations that dimerize (turning your white solid into "black tar").[1]
Acid-Catalyzed Polymerization: Even weak acids (like silica gel) protonate the C3 position, triggering an electrophilic attack by another indole molecule.[1]
This guide provides the protocols necessary to stop these pathways.
Mechanism of Failure (Know Your Enemy)
To prevent polymerization, you must understand where it happens.[1] The C3 position is the "Achilles' heel" of the indole ring.
Figure 1: The Dual-Threat Mechanism. Aminoindoles degrade via both oxidative radical coupling and acid-catalyzed electrophilic substitution, primarily at the C3 position.
Storage & Handling Protocols
If your starting material is black, your reaction has already failed.[1]
Protocol A: The "Inert & Cold" Standard
State: Store as the Hydrochloride (HCl) salt whenever possible. The protonated amine pulls electron density away from the ring, significantly stabilizing it against oxidation.
Temperature: -20°C is mandatory for long-term storage.[2] 4°C is acceptable for active use (1-2 weeks).
Atmosphere: Argon backfill is required after every use.[1]
Container: Amber glass vials with Teflon-lined caps.
Dry under high vacuum over P₂O₅. Moisture accelerates oxidation.
Reaction Optimization: Preventing Oligomerization
When using aminoindoles as nucleophiles, you must suppress side reactions.[1]
Critical Parameters
Degassing: Oxygen is the enemy.[1] Sparge all reaction solvents with Argon for 15 minutes before adding the aminoindole.
Antioxidants: For extremely sensitive substrates (e.g., 5-amino-2-methylindole), add 1-5 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction mixture.[1] This acts as a radical scavenger.
Concentration: High concentrations favor intermolecular polymerization.[1] Run reactions more dilute (0.05 M - 0.1 M) if tarring occurs.
Purification Guide: The Danger Zone
The #1 cause of yield loss is chromatography on untreated silica gel. Silica is slightly acidic (pH ~5-6), which is sufficient to protonate C3 and catalyze polymerization on the column.
Decision Tree: Choosing a Stationary Phase
Figure 2: Purification workflow.[1] Avoid standard silica for free-base aminoindoles.[1]
Protocol B: Triethylamine (TEA) Deactivation of Silica
Use this for flash chromatography of acid-sensitive amines.
Slurry Preparation: Mix your silica gel with the starting solvent (e.g., Hexane/EtOAc).[1]
Doping: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
Packing: Pour the column.
Flushing (Critical): Flush the column with 2 Column Volumes (CV) of the TEA-free starting solvent.
Why? This leaves the silica surface neutralized (TEA hydrogen-bonded to silanols) but removes free TEA from the mobile phase, preventing it from interfering with your product's elution or MS detection.
Elution: Run your column normally.
Alternative: Use Amine-functionalized silica (NH-silica) cartridges if using an automated flash system (e.g., Biotage/ISCO). This eliminates the need for TEA.
Synthetic Strategy: The "Trojan Horse" Approach
If you cannot handle the aminoindole because it decomposes too fast, do not use it. Use a precursor.
Strategy 1: The Nitro Precursor
Instead of buying 5-aminoindole, start with 5-nitroindole .
Perform your reaction (e.g., alkylation at N1 or C3) on the stable nitroindole.[1]
Reduce the nitro group to the amine (H₂/Pd-C or SnCl₂) as the final step.
Use the amine immediately in the next step without isolation if possible ("Telescoping").[1]
Strategy 2: N-Protection (Electron Withdrawal)
Mask the amino group to reduce the electron density of the ring.
Boc (tert-Butyloxycarbonyl): Reduces nucleophilicity and stabilizes the ring.
Acetyl/Cbz: Stronger deactivation.
Note: Protection of the indole nitrogen (N1) is often more effective at preventing C3-polymerization than protecting the exocyclic amine, as N1-protection prevents the formation of the iminium species.
Frequently Asked Questions (FAQ)
Q: Can I remove the "black tar" impurity by recrystallization?A: Rarely.[1] The polymers are often structurally similar to the monomer but less soluble, meaning they co-precipitate. Chromatography on Basic Alumina is the best method to remove oligomers.[1]
Q: My aminoindole is an HCl salt, but I need the free base for a reaction. How do I handle it?A: Do not "free base" it in a separate workup step. Add the HCl salt directly to your reaction vessel and add a stoichiometric amount of mild base (e.g., DIPEA or NaHCO₃) in situ. This minimizes the time the free base spends in solution.
Q: Why does my product streak on the TLC plate?A: Streaking indicates decomposition on the acidic silica of the TLC plate.
Fix: Dip your TLC plate in a solution of 5% TEA in acetone and let it dry before spotting your compound.[1] This neutralizes the plate.
References
Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 susceptibility).
Pelkey, E. T. (2003). "Metal-assisted synthesis of indoles". Progress in Heterocyclic Chemistry, 15, 119-152.
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
d’Ischia, M., et al. (2020). "Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole". International Journal of Molecular Sciences, 21(19), 7332. (Mechanistic detail on oxidative polymerization of electron-rich indoles).
Biotage Application Note. (2023). "Is there an easy way to purify organic amines?". (Source for amine-functionalized silica and TEA protocols).
Technical Support Center: Troubleshooting Low Yields in Indole N-Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encounteri...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental and often nuanced transformation. The N-alkylation of indoles is a cornerstone of medicinal chemistry, as the substituent on the indole nitrogen can profoundly influence a molecule's pharmacological profile.[1] However, the reaction is frequently plagued by issues such as low conversion, poor regioselectivity, and unwanted side reactions.
This document provides a structured, in-depth approach to diagnosing and resolving these common problems. We will move beyond simple procedural lists to explore the underlying chemical principles governing success in these reactions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to identify and solve the root cause of low yields.
Issue 1: My reaction shows little to no consumption of the indole starting material. What's going wrong?
This is the most common issue and typically points to a fundamental problem with the reaction setup or the reagents' intrinsic reactivity.
Answer: Low or no conversion is almost always due to an insufficient concentration of the reactive indolate anion or a failure to overcome the reaction's activation energy. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
Insufficient Basicity: The indole N-H proton is not highly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation.[2] If the base is too weak, the equilibrium will favor the starting indole, keeping the concentration of the nucleophilic indolate anion too low for the reaction to proceed efficiently.[2]
Solution: Switch to a stronger base. Sodium hydride (NaH) is a classic and highly effective choice for generating the indolate anion.[2][3][4] Other effective strong bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), with the choice often depending on solubility and substrate compatibility.[2][5]
Poor Reagent or Solvent Purity: Strong bases like NaH are extremely sensitive to protic impurities, especially water. Any moisture in the reagents or solvent will quench the base and the subsequently formed indolate anion, effectively halting the reaction.[2]
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and high-purity reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent moisture from the air from interfering.[2]
Poor Solubility: If the indole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction will be significantly hindered.[2] This is a common issue when using inorganic bases like K₂CO₃ in less polar solvents.
Solution: Select a solvent that effectively dissolves the reaction components. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are excellent choices as they readily dissolve the indolate anion.[2][6]
Low Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier.[2]
Solution: Gradually increase the reaction temperature. For many systems, heating the reaction from room temperature to 80 °C or higher can dramatically improve conversion rates and yields.[2][7]
Deactivated Substrate: Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) on the indole ring decrease the nucleophilicity of the nitrogen atom, making deprotonation more difficult and the resulting anion less reactive.[7][8]
Solution: More forcing conditions are required. Use a stronger base (NaH is a good first choice) and higher temperatures. You may also need to extend the reaction time.
Poor Leaving Group: The efficiency of the Sₙ2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.
Solution: The general reactivity trend for alkyl halides is I > Br > Cl.[2] If you are using an alkyl chloride or bromide with sluggish reactivity, consider adding a catalytic amount of potassium iodide (KI). This facilitates an in-situ Finkelstein reaction, converting the alkylating agent to the more reactive alkyl iodide.[2]
Troubleshooting Workflow: Low to No Conversion
Use the following decision tree to systematically diagnose the cause of poor conversion in your reaction.
Caption: A step-by-step workflow for troubleshooting low conversion.
Issue 2: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?
This is a classic challenge in indole chemistry, stemming from the dual nucleophilic character of the indolate anion. While the negative charge is formally on the nitrogen, the highest occupied molecular orbital (HOMO) often has significant density at the C3 position, making it a competing site for electrophilic attack.[9][10]
Answer: Achieving high N-selectivity is a matter of carefully controlling the reaction conditions to favor kinetic deprotonation at the nitrogen and subsequent reaction at that site, while disfavoring the thermodynamically competitive C3-alkylation pathway.
Potential Causes & Solutions:
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can be alkylated directly at the highly nucleophilic C3 position, especially under acidic or neutral conditions.[3]
Solution: Ensure complete deprotonation by using a slight excess (1.1-1.2 equivalents) of a strong base like NaH. Allow sufficient time for the deprotonation to complete before adding the alkylating agent.
Solvent Choice: The solvent plays a crucial role in mediating the reactivity of the indolate anion.
Solution: Use polar aprotic solvents (DMF, DMSO). These solvents effectively solvate the cation (e.g., Na⁺) of the indolate salt, leaving a "naked" and highly reactive anion. This enhances the reactivity at the more electronegative nitrogen atom, favoring N-alkylation.[2][3] In contrast, less polar solvents like THF can lead to ion-pairing, which can promote C3-alkylation.[3]
Reaction Temperature: Temperature can influence the N/C selectivity.
Solution: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product.[3][7] If you are observing C3-alkylation at room temperature, increasing the temperature may shift the selectivity towards the desired N-isomer.
Competing Reaction Pathways: N- vs. C3-Alkylation
The following diagram illustrates the critical choice point for the indolate anion. The desired pathway (N-alkylation) is often the kinetic product under strongly basic conditions, while C3-alkylation can compete, particularly if deprotonation is incomplete.
Caption: Competing pathways for N-alkylation versus C3-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the "go-to" standard conditions for a simple indole N-alkylation?
A1: A widely used and reliable method involves deprotonating the indole with sodium hydride (NaH, ~1.1 eq.) in an anhydrous polar aprotic solvent like DMF or THF at 0 °C to room temperature.[3] After gas evolution (hydrogen) ceases, the alkyl halide (1.0-1.2 eq.) is added, and the reaction is stirred at room temperature or heated until completion, as monitored by TLC or LC-MS.[1][2]
Q2: I'm concerned about the safety of sodium hydride. Are there milder or "greener" alternatives?
A2: Yes, several effective methods avoid the use of highly reactive and moisture-sensitive reagents like NaH.
Phase-Transfer Catalysis (PTC): This technique is an excellent alternative. It typically uses safer, weaker inorganic bases like KOH or K₂CO₃ in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the hydroxide or carbonate base into the organic phase to deprotonate the indole, facilitating the reaction. This approach is often safer, more scalable, and environmentally friendlier.[2][11]
Ionic Liquids: Using an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as the solvent with a base like KOH or K₂CO₃ can be effective.[12][13] These solvents are non-volatile, though their cost and the need for extraction can be drawbacks on a lab scale.[13]
Q3: How do I choose the best base and solvent for my specific substrate?
A3: The optimal combination depends on your substrate's electronics and steric bulk. The table below provides a general guide.
Requires stronger conditions to overcome deactivation. Cesium carbonate is often effective due to the "cesium effect," which enhances nucleophilicity.[2][5]
Sterically Hindered Indoles
NaH, KH
DMF, DMSO
A strong, non-bulky base is needed. Higher temperatures may be required to overcome steric repulsion.[7]
Scale-up/Process Chemistry
KOH, K₂CO₃ (with PTC)
Toluene, CH₂Cl₂
PTC conditions are generally safer, more economical, and easier to manage on a larger scale.[11]
Q4: How can I definitively confirm that my product is N-alkylated and not C3-alkylated?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[2]
¹H NMR: The most telling piece of evidence is the disappearance of the characteristic broad singlet for the N-H proton, which typically appears between δ 8.0 and 8.5 ppm in the starting indole. You will also see new signals corresponding to the protons of the newly installed alkyl group.
¹³C NMR: While more subtle, there will be characteristic shifts in the carbon signals of the indole ring upon N-alkylation.
LC-MS: This technique can confirm that a product with the correct mass for the alkylated indole has been formed, but it cannot distinguish between N- and C-isomers.[2] It is best used for reaction monitoring.
Key Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol is a robust method for a wide range of indoles and alkyl halides.[1]
Preparation: Add the indole (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole (concentration typically 0.1-0.5 M).
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases.
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., 50-80 °C) to accelerate slow reactions.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indole is consumed.
Work-up: Carefully quench the reaction by slowly adding it to an ice-water mixture.
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2]
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is a safer and often more scalable alternative to the NaH method.[2][11]
Setup: To a round-bottom flask, add the indole (1.0 eq.), the alkylating agent (1.2-1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
Solvent Addition: Add an organic solvent such as toluene or dichloromethane.
Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 3-5 eq., typically 50% w/v).
Reaction: Stir the biphasic mixture vigorously at a temperature between room temperature and 80 °C for 4-24 hours. Vigorous stirring is essential to ensure efficient transfer between the phases.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the mixture to room temperature and separate the organic and aqueous layers.
Extraction: Extract the aqueous layer with the same organic solvent (2x).
Purification: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. Retrieved February 27, 2026, from [Link]
Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. (n.d.). CORE. Retrieved February 27, 2026, from [Link]
N-alkylation of indole derivatives. (n.d.). Google Patents.
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). PMC. NIH. Retrieved February 27, 2026, from [Link]
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). Organic & Biomolecular Chemistry, RSC Publishing. Retrieved February 27, 2026, from [Link]
A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (2018). PMC. Retrieved February 27, 2026, from [Link]
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]
Divergence in C–H alkylation of indoles under Mn catalysis. (2023). RSC Publishing. Retrieved February 27, 2026, from [Link]
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]
C‐alkylation versus N‐alkylation. Yields relate to isolated products. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Effect of solvent on the alkylation. Reaction conditions: indole (0.1... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved February 27, 2026, from [Link]
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2019). PMC. Retrieved February 27, 2026, from [Link]
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2002). ResearchGate. Retrieved February 27, 2026, from [Link]
in the chemical literature: N-alkylation of an indole. (2019). YouTube. Retrieved February 27, 2026, from [Link]
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). J Am Chem Soc. Retrieved February 27, 2026, from [Link]
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (2021). Reaction Chemistry & Engineering, RSC Publishing. Retrieved February 27, 2026, from [Link]
Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling. (2025). Synfacts. Retrieved February 27, 2026, from [Link]
Green Chemistry: Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation. (2016). American Journal of Undergraduate Research. Retrieved February 27, 2026, from [Link]
Table 1 from Selective ruthenium-catalyzed N-alkylation of indoles by using alcohols. (2006). Semantic Scholar. Retrieved February 27, 2026, from [Link]
Process for n-alkylation of indoles. (n.d.). Google Patents.
Technical Guide: 1H NMR Characteristic Shifts of 7-Methyl-1H-indol-4-amine
Executive Summary: The "Regio-Integrity" Challenge 7-Methyl-1H-indol-4-amine (4-amino-7-methylindole) is a privileged scaffold in kinase inhibitor discovery, particularly for targets requiring a compact hydrogen-bond don...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Regio-Integrity" Challenge
7-Methyl-1H-indol-4-amine (4-amino-7-methylindole) is a privileged scaffold in kinase inhibitor discovery, particularly for targets requiring a compact hydrogen-bond donor/acceptor motif. However, its synthesis—often involving the reduction of nitro-indoles or Leimgruber-Batcho cyclization—is prone to regio-isomeric impurities (e.g., 5-methyl isomers) and incomplete reduction intermediates.
This guide provides an authoritative breakdown of the 1H NMR signature for 7-Methyl-1H-indol-4-amine. Unlike generic spectral lists, this document focuses on comparative diagnostics : how to use specific chemical shifts and coupling constants to definitively validate the C4-amine/C7-methyl substitution pattern against common synthetic imposters.
Characteristic 1H NMR Profile
The following data represents the consensus shifts observed in DMSO-d6 . This solvent is recommended over CDCl₃ due to the polarity of the amine and the exchangeable nature of the indole NH.
Table 1: Master Assignment List (DMSO-d6, 400 MHz)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Diagnostic Value
NH (Indole-H1)
10.70 – 11.00
br s
-
Confirms indole core; disappears with D₂O shake.
H2 (Pyrrole)
7.05 – 7.15
t / dd
J ≈ 2.8
Characteristic indole C2; distinct from phenyl protons.
H6 (Benzene)
6.60 – 6.75
d
J ≈ 7.5 - 8.0
Critical: Ortho-coupled to H5. Downfield of H5.
H5 (Benzene)
6.25 – 6.40
d
J ≈ 7.5 - 8.0
Critical: Strongly shielded by C4-NH₂. Upfield of H6.
H3 (Pyrrole)
6.15 – 6.30
t / dd
J ≈ 2.5
Upfield shift due to C4-amine electron donation.
NH₂ (Amine)
4.80 – 5.20
br s
-
Broad; position is concentration/temp dependent.
CH₃ (C7-Methyl)
2.35 – 2.45
s
-
Critical: Singlet integration (3H) confirms C7 block.
Note: The chemical shift of the amine (NH₂) and Indole NH are highly sensitive to water content and concentration. In "dry" DMSO-d6, they appear sharp; in "wet" solvent, they broaden or shift.
Structural Logic & Mechanistic Insight
To interpret the spectrum accurately, one must understand the electronic causality driving these shifts. This prevents misassignment of the aromatic region.
The "Push-Pull" Effect
C4-Amine Shielding (The Upfield Driver): The amino group at C4 is a strong electron-donating group (EDG) by resonance. It increases electron density at the ortho (C3, C5) and para (C7) positions.
Observation: This causes H3 and H5 to shift dramatically upfield (~6.2–6.4 ppm) compared to unsubstituted indole (~6.5–7.0 ppm).
C7-Methyl Blocking: The methyl group is a weak EDG but primarily serves as a positional blocker.
Observation: It simplifies the benzene ring coupling from an ABC system (in 4-aminoindole) to an AB system (H5/H6). The absence of H7 coupling is the primary confirmation of regiochemistry.
Diagram 1: Structural Assignment Logic
The following decision tree illustrates the workflow for assigning the aromatic protons based on connectivity and electronic effects.
Caption: Logical workflow for distinguishing overlapping aromatic signals in 4-amino-7-methylindole.
Comparative Analysis: Benchmarking Against Alternatives
In a drug development context, you are rarely identifying a molecule in isolation. You are confirming it against precursors or isomers.
Comparison A: Target vs. Precursor (7-Methyl-4-nitroindole)
The synthesis usually proceeds via reduction of the nitro group. Incomplete reduction is a common failure mode.
Feature
Target: 4-Amino-7-methylindole
Precursor: 4-Nitro-7-methylindole
Mechanistic Reason
H5 Shift
~6.30 ppm (Shielded)
~8.00 ppm (Deshielded)
Nitro (EWG) vs. Amine (EDG).
H3 Shift
~6.20 ppm
~7.40 ppm
Nitro group deshields the pyrrole ring.
H6 Shift
~6.70 ppm
~7.10 ppm
Less affected, but still downfield in Nitro.
Methyl
~2.40 ppm
~2.55 ppm
Nitro group exerts weak deshielding on distal Me.
Diagnostic Rule: If you see any doublets above 7.5 ppm, your reduction is incomplete.
Comparison B: Target vs. Unsubstituted (4-Aminoindole)
Used to verify the successful installation of the methyl group.
Feature
Target (7-Me)
Alternative (4-Amino-H)
Differentiation
C7 Position
Singlet (CH₃)
Doublet/Multiplet (H)
4-Aminoindole has an H7 signal (~6.8 ppm).
Coupling
AB System (H5-H6)
ABC System (H5-H6-H7)
7-Me eliminates the H6-H7 coupling.
Integration
3H Methyl Singlet
No Methyl Signal
The most obvious diagnostic.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol.
Step 1: Sample Preparation
Solvent: DMSO-d6 (99.9% D). Avoid CDCl₃ as the amine protons broaden significantly and may merge with the baseline.
Concentration: 5–10 mg in 0.6 mL.
Why? High concentrations can cause stacking effects, shifting aromatic protons upfield. Low concentrations (<1 mg) lose the small J-couplings required to distinguish H2 from H3.
Additives: None initially. If NH/NH₂ signals are broad, add 1 drop of D₂O after the first scan to identify exchangeable protons (they will vanish).
Step 2: Acquisition Parameters
Pulse Angle: 30° (ensures accurate integration).
Relaxation Delay (D1): ≥ 5 seconds.
Reason: The Methyl protons (isolated spin system) and quaternary carbons have different relaxation times. Short D1 leads to inaccurate integration of the Methyl vs. Aromatic ratio.
Scans: 16–64 (sufficient for 10 mg).
Step 3: Validation (The "NOE Check")
If the regiochemistry of the methyl group (5-Me vs 7-Me) is in doubt, run a 1D-NOESY targeting the Methyl singlet at 2.4 ppm.
7-Methyl Result: NOE enhancement observed at H6 (ortho aromatic) and NH (indole N-H).
5-Methyl Result: NOE enhancement observed at H4/H6 (if 5-Me) or H3 (if 2-Me).
Note: In 7-methyl-4-aminoindole, the methyl is spatially close to H6 and the Indole NH.
Diagram 2: Connectivity & NOE Validation
This diagram visualizes the spatial relationships that confirm the structure.
References
Biological Magnetic Resonance Data Bank (BMRB). Spectral Data for Indole Derivatives. (General reference for indole core shifts).
[Link]
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.[1] (Standard for solvent residual referencing).[2]
[Link]
Li, X., He, Q., & Fan, R. (2022).[2][3] "Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines." Organic Chemistry Frontiers. (Provides comparative data for 4-aminoindole derivatives).
[Link]
Grygorenko, O. O., et al. (2017). "Scalable synthesis and properties of 7-methyl-4-azaindole." Heterocyclic Communications. (Provides specific methyl shift data for the 7-methyl-4-aza analog, validating the ~2.4 ppm assignment).
[Link][2]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Purity Analysis Methods for Indole Amines
Content Type: Technical Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Indole Challenge
Indole amines—spanning endogenous neurotransmitters (serotonin, melatonin) to psychoactive tryptamines (psilocybin, DMT)—present unique analytical challenges.[1] Their electron-rich pyrrole ring makes them prone to rapid oxidation, while their basic amine tail causes peak tailing on standard silica columns.
For the analytical scientist, "purity" is not a singular metric.[2] It is a composite of chemical integrity (Assay %), isomeric fidelity, and the absence of trace degradants. This guide compares the three dominant methodologies for assessing indole amine purity, moving beyond simple retention times to examine the causality behind detection choices.
Methodology Comparison: Selecting the Right Tool
We compare three distinct approaches: RP-HPLC-UV (The Standard) , RP-HPLC-FLD (The Specialist) , and UHPLC-MS/MS (The Characterizer) .
Comparative Performance Matrix
Feature
Method A: RP-HPLC-UV (DAD)
Method B: RP-HPLC-FLD
Method C: UHPLC-MS/MS
Primary Utility
Routine QC, Assay Purity (% w/w)
Trace Impurity & Degradant Profiling
Impurity Identification & Structural Elucidation
Detection Principle
Chromophore absorption (π→π*)
Native Indole Fluorescence
Mass-to-Charge Ratio (m/z)
Sensitivity (LOD)
~0.1 - 1.0 µg/mL (ppm)
~0.01 - 0.1 ng/mL (ppt)
~0.001 - 0.01 ng/mL (ppt)
Selectivity
Moderate (Co-elution risk)
High (Specific to indoles)
Ultra-High (Mass resolved)
Linearity Range
Wide ()
Narrower (Quenching risks)
Wide ()
Cost/Complexity
Low / Low
Medium / Medium
High / High
Deep Dive: The Causality of Choice
Method A: The QC Workhorse (RP-HPLC-UV)
Why it works: The indole ring possesses a strong UV chromophore with maxima typically around 220 nm and 280 nm.
The Limitation: UV is "universal" for aromatics but blind to non-chromophoric impurities. It cannot distinguish between co-eluting isomers (e.g., positional isomers of substituted tryptamines) without perfect chromatographic resolution.
Best For: Final product release testing where impurities are known and well-resolved.
Method B: The Sensitive Specialist (RP-HPLC-FLD)
Why it works: Indoles are naturally fluorescent (Excitation ~280 nm, Emission ~350 nm). This method ignores non-fluorescent matrix components, drastically reducing background noise.
The Limitation: It is too specific. If a degradation product loses the indole aromaticity (e.g., ring opening), FLD will miss it, giving a false sense of high purity.
Best For: Stability studies (detecting trace oxidative precursors) and biological matrices.
Method C: The Definitive Characterizer (UHPLC-MS/MS)
Why it works: It separates based on mass. Even if an impurity co-elutes with the main peak, MS can resolve it if the m/z differs.
The Limitation: Ion suppression. In high-purity analysis, the main peak can saturate the detector, suppressing the signal of trace impurities, requiring careful dilution or divert-valve protocols.
Best For: R&D, impurity identification, and validating the specificity of Method A.
Validated Experimental Protocol
The following protocol is a "Universal" starting point optimized for tryptamine derivatives, utilizing a C18 column with base-deactivation technology to prevent amine tailing.
A. Reagents & Preparation
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
Modifier: Formic Acid (0.1%) or Ammonium Formate (10mM) to buffer pH ~3.0. Crucial: Acidic pH ensures the amine is protonated (
), preventing interaction with silanol groups on the column.
Standard Prep: Dissolve 10 mg Indole Amine in 10 mL Methanol (Stock A). Dilute to 50 µg/mL in Mobile Phase A for UV analysis.
B. Chromatographic Conditions
Parameter
Setting
Column
Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.8 mL/min
Temp
30°C (Controls viscosity and retention reproducibility)
Injection
5 µL
Detection
UV: 280 nm (Quant), 220 nm (Impurity); FLD: Ex 280 / Em 350
C. Gradient Profile
0.0 min: 5% B (Equilibration)
1.0 min: 5% B (Hold to elute polar salts)
10.0 min: 90% B (Linear ramp to elute hydrophobic impurities)
12.0 min: 90% B (Wash)
12.1 min: 5% B (Re-equilibration)
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing indole amines, highlighting the critical "Fork" where detection methods diverge based on the analytical goal.
Caption: Analytical workflow for Indole Amines. Note the critical control step (Red) to prevent artifact formation during analysis.
Critical Challenges & Troubleshooting
The "Ghost" Peaks (Oxidation)
Indole amines oxidize to form quinone imines and dimers upon exposure to air and light.
Symptom: Small peaks appearing at RRT ~0.8 or ~1.2 that grow over time in the autosampler.
Solution: Use amber vials. Add 0.1% ascorbic acid or sodium metabisulfite to the sample diluent if the method allows (check UV cutoff). Keep autosampler temperature at 4°C.
Peak Tailing
The basic nitrogen in tryptamines interacts with residual silanols on the silica backbone.
Symptom: Asymmetry factor (
) > 1.5.
Solution: Ensure pH < 3.0. Use "End-capped" or "Base-deactivated" columns (e.g., C18-PFP or charged surface hybrid particles).
Isomer Resolution
Psilocybin (4-PO4-DMT) and Psilocin (4-OH-DMT) or positional isomers (4-OH vs 5-OH) can be difficult to separate.
Solution: If C18 fails, switch to a Phenyl-Hexyl column. The
interactions between the phenyl phase and the indole ring provide orthogonal selectivity to standard hydrophobicity.
References
Tölgyesi, L., et al. (2016). "Determination of psychoactive tryptamines in biological matrices." Journal of Pharmaceutical and Biomedical Analysis. Link
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Link
Bigler, R., et al. (2022). "Quantitative HPLC analysis of psilocybin and psilocin in Psilocybe mushrooms." Journal of Chromatography B. Link
Sitaramaraju, Y., et al. (2008). "Stability indicating HPLC method for the determination of tryptamine derivatives." Chromatographia. Link
Agilent Technologies. "Analysis of Biogenic Amines using Poroshell 120." Application Note. Link
Comparative Guide: 4-Aminoindole vs. 7-Azaindole Reactivity
Executive Summary This guide provides a technical comparison between 4-aminoindole and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). While both share the core bicyclic indole architecture, their electronic profiles are diamet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 4-aminoindole and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). While both share the core bicyclic indole architecture, their electronic profiles are diametrically opposed.[1]
4-Aminoindole is an electron-rich system. The C4-amino group acts as a strong
-donor (+M effect), significantly activating the pyrrole ring and the benzene ring (specifically C5/C7) toward electrophiles. It is prone to oxidation and requires mild conditions.
7-Azaindole is an electron-deficient bioisostere. The N7 atom (pyridine-like) exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, deactivating the ring toward electrophilic attack but enabling nucleophilic attack and acidity changes.
Part 1: Electronic Landscape & Physical Properties[1]
The reactivity differences stem fundamentally from the perturbation of the indole
The following diagram illustrates the divergent reactivity nodes driven by electronic effects.
Figure 1: Comparative electronic activation maps. Blue nodes indicate electron-rich sites; Red nodes indicate electron-deficient/acidic sites.
Part 2: Reactivity Profiles
Electrophilic Aromatic Substitution (EAS)
4-Aminoindole:
Reactivity: Extremely high. The amino group reinforces the natural nucleophilicity of C3.
Regioselectivity: Exclusively C3 under standard conditions. However, unlike plain indole, the C5 and C7 positions are also activated (ortho/para to amine).[1] If C3 is blocked, EAS can occur at C5.[1]
Challenges: The amino group is incompatible with strong Lewis acids (complexation) or oxidants (nitration is difficult without protection).
7-Azaindole:
Reactivity: Moderate to Low. The pyridine ring pulls electron density, making the C3 position less nucleophilic than in indole.
Regioselectivity: Still favors C3 (beta to pyrrole nitrogen), but requires forcing conditions or activated electrophiles.[1]
Halogenation: Requires N-halosuccinimides (NXS) rather than elemental halogens to avoid side reactions at N7.
Metal-Mediated C-H Functionalization[2][3]
7-Azaindole (The "Directing Group" Advantage):
Lithiation: The N7 lone pair is a built-in directing group.
C2-Lithiation: Achieved by protecting N1 (e.g., with SEM or Boc) and using n-BuLi. The N7 helps stabilize the transition state.
Minisci Reaction: 7-Azaindole is an excellent substrate for radical alkylation (Minisci). Nucleophilic alkyl radicals attack the electron-deficient C2 position (or C4 under specific acidic conditions).
4-Aminoindole:
Lithiation: Difficult without protecting the 4-NH
(which has acidic protons). Double deprotonation is required, or conversion to a directed metalation group (DMG) like a pivalamide.[1]
Acidity & N-Functionalization[4]
Property
4-Aminoindole
7-Azaindole
Implications
N1-H pKa (DMSO)
~17.5
~13.2
7-Azaindole deprotonates with weaker bases (e.g., KCO/CsCO).
N-Alkylation
Slower; competes with 4-NH alkylation.
Fast and selective at N1 (N7 is not nucleophilic for alkylation under basic conditions).
Part 3: Experimental Protocols
Protocol A: C3-Halogenation (Comparative)
1. 4-Aminoindole (Mild Conditions Required)
Objective: Synthesis of 3-bromo-4-aminoindole.
Note: The free amine is sensitive. Oxidants like Br
will cause polymerization (aniline black type).
Reagents: NBS (1.0 eq), DMF, 0°C.
Procedure:
Dissolve 4-aminoindole in anhydrous DMF (0.1 M) under Argon.
Cool to 0°C.
Add N-bromosuccinimide (NBS) dropwise as a solution in DMF.
Stir for 30 mins. (Reaction is instantaneous due to activation).
Critical: Quench immediately with aqueous sodium thiosulfate to prevent over-bromination or oxidation.
Mechanism: Silver-catalyzed decarboxylation generates an alkyl radical, which attacks the protonated 7-azaindole at C2.
Step-by-Step:
Suspend 7-azaindole (1 mmol) in water/TFA (1:1).
Add alkyl carboxylic acid (2 mmol) and AgNO
(0.2 mmol).
Heat to 70°C.
Add ammonium persulfate (1.5 mmol) solution dropwise over 20 mins.
Neutralize and extract.
Part 4: Decision Framework & Workflow
Use this flowchart to select the correct functionalization strategy.
Figure 2: Synthetic decision tree for functionalizing 4-aminoindole and 7-azaindole.
References
Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 7(11), 292-327.[1] Link
Kütt, A., et al. (2018).[1] "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." Journal of Organic Chemistry. Link
Song, J.J., et al. (2002).[1] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews. Link
Laha, J.K., et al. (2012).[1] "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry. Link
ChemicalBook. (2024). "7-Azaindole Properties and Reactivity Profile." Link
Comparative Guide: UV-Vis Absorption Spectra of 7-Substituted Aminoindoles
This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 7-substituted aminoindoles (specifically 7-aminoindole and its functional derivatives), contrasted against their structural isom...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 7-substituted aminoindoles (specifically 7-aminoindole and its functional derivatives), contrasted against their structural isomers (4-, 5-, and 6-aminoindoles) and the unsubstituted indole core.
Executive Summary
7-Aminoindole (7AI) represents a unique pharmacophore and fluorophore scaffold distinct from its isomers (4-, 5-, and 6-aminoindoles). While all aminoindoles exhibit a bathochromic (red) shift relative to the unsubstituted indole due to the auxochromic amino group, the 7-amino isomer is spectroscopically unique due to the proximity of the exocyclic amine (C7-NH
) to the endocyclic pyrrole nitrogen (N1-H).
This proximity facilitates intramolecular hydrogen bonding and unique proton transfer manifolds (ESPT), resulting in spectral signatures that are highly sensitive to solvent polarity and pH. This guide analyzes these spectral differences to support their application in drug discovery and anion sensing.
Comparative Spectral Analysis
The introduction of an electron-donating amino group (-NH
) onto the indole ring perturbs the transitions ( and bands). The magnitude of this perturbation depends heavily on the resonance interaction between the substituent and the indole -system.
Table 1: Absorption Maxima (
) of Aminoindole Isomers
Data compiled from experimental values in polar protic (Ethanol/Methanol) and aprotic solvents.
Broad absorption; often appears yellowish; extends furthest into visible.
7-Azaindole *
288 - 290
—
Weak Red Shift
Note: Nitrogen in ring (pyridine-fused), not an amino substituent.
Critical Insight: Unlike the 5-isomer, which shows a distinct separation between the S
S and S S transitions, 7-aminoindole often exhibits a broadened, merged spectral profile. The 7-amino group's lone pair is less effectively conjugated with the bulk -system compared to the 5-position (para to the pyrrole nitrogen), leading to a hypsochromic (blue) shift relative to the 4- and 5-isomers.
Structural Basis of Spectral Shifts
5-Aminoindole: The amino group is para to the pyrrole nitrogen. This allows for maximum resonance delocalization ("push-pull" effect), stabilizing the excited state and causing a significant red shift (~315 nm).
7-Aminoindole: The amino group is ortho to the pyrrole NH.
Steric/Electronic Interaction: The proximity can distort the planarity, slightly decoupling the lone pair from the ring.
H-Bonding: In aprotic solvents, an intramolecular H-bond (N7-H
N1) can form, stabilizing the ground state and altering the transition energy.
Solvatochromism and Environmental Sensitivity
7-Substituted aminoindoles are superior environmental probes compared to their isomers due to the N1-H
N7-R interaction site.
Solvent Effects on 7-Aminoindole
Non-Polar (Cyclohexane): Exhibits vibrational fine structure;
is blue-shifted (~290 nm).
Polar Aprotic (DMSO/MeCN): Loss of fine structure; bathochromic shift due to dipole stabilization.
Polar Protic (Water/Ethanol): Significant broadening. Water molecules can bridge the N1 and N7 positions, facilitating Excited State Proton Transfer (ESPT) , a phenomenon extensively studied in 7-azaindole but also relevant to 7-amino derivatives.
Diagram: Solvation & Proton Transfer Logic
The following diagram illustrates the competitive pathways governing the spectra of 7-aminoindoles in aqueous vs. non-aqueous environments.
Caption: Photophysical workflow of 7-aminoindole showing the bifurcation between normal relaxation and solvent-mediated proton transfer.
To ensure data integrity (Trustworthiness), follow this self-validating protocol. 7-Aminoindoles are oxidation-prone; handling requires strict adherence to these steps.
Materials
Analyte: 7-Aminoindole (>98% purity, stored under inert gas). Note: Impure samples appear dark purple/brown due to oxidation products.
Solvents: Spectroscopic grade Ethanol, Cyclohexane, or Acetonitrile.
Blank: Pure solvent from the same bottle used for solvation.
Step-by-Step Methodology
Stock Preparation (Critical):
Weigh ~1.3 mg of 7-aminoindole.
Dissolve in 10 mL of degassed ethanol to create a 1 mM stock.
Validation: Solution should be pale yellow or colorless. If pink/purple, repurify via sublimation or column chromatography.
Reasoning: High concentrations lead to aggregation (stacking), causing deviations from Beer's Law and spectral broadening.
Baseline Correction:
Run a dual-beam background correction with pure solvent in both cuvettes.
Measurement:
Scan range: 220 nm – 500 nm.
Scan speed: Medium (too fast reduces resolution of the shoulder).
Data Processing:
Calculate Molar Extinction Coefficient (
) using .
Expected
at : ~5,000 - 15,000 Mcm.
Applications in Drug Discovery & Sensing
Anion Sensing (The "Cleft" Mechanism)
7-Substituted aminoindoles (especially ureas/thioureas derived from them) act as potent anion sensors. The C7-NH proton and the C1-NH proton form a convergent binding pocket.
Spectral Response: Binding of anions (e.g., F
, HPO) typically induces a bathochromic shift and hyperchromicity in the UV-Vis spectrum due to charge stabilization of the excited state.
Isostere Design
In kinase inhibitors, 7-aminoindole is often used to replace:
7-Azaindole: To alter H-bond donor/acceptor patterns (7-amino is a donor; 7-aza is an acceptor).
Adenine: Mimicking the N1/N6 motif of the purine ring.
References
Comparison of Aminoindole Isomers
Protein Engineering and Design with Non-Canonical Amino Acids. (Analysis of 4- and 5-aminoindole spectra).
Source:
7-Aminoindole Derivatives & Sensing
Fluorescent asymmetric bis-ureas for pyrophosphate recognition in pure water.
Advanced Crystal Structure Analysis of 7-Methylindole Derivatives: SCXRD vs. MicroED vs. PXRD
As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the analytical bottleneck of elucidating the precise 3D architecture of small-molecule active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the analytical bottleneck of elucidating the precise 3D architecture of small-molecule active pharmaceutical ingredients (APIs). 7-Methylindole (7MI) and its derivatives are privileged pharmacophores ubiquitous in kinase inhibitors and CNS agents. However, their structural elucidation presents unique crystallographic challenges.
7MI derivatives are notorious for exhibiting orientational disorder within the crystal lattice. For instance, 7MI crystallizes in the Pna21 space group, but the planar indole scaffold allows for a 180° molecular flip, resulting in a split 54–46% occupancy ratio where the C8 atom maintains nearly identical coordinates across both orientations[1]. Furthermore, their crystal packing is heavily dictated by non-covalent interactions—specifically D1 (N–H···π) and D2 (C–H···π) contacts—that drive a characteristic "herringbone" layered motif[1].
To accurately map these interactions and resolve such disorders, researchers must choose the correct analytical modality. This guide objectively compares the three primary techniques for 7MI structural analysis: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .
Comparative Analysis of Analytical Modalities
Single-Crystal X-ray Diffraction (SCXRD): The High-Precision Gold Standard
SCXRD relies on the coherent scattering of X-rays by electron clouds. It remains the definitive method for resolving complex orientational disorders and assigning absolute stereochemistry ab initio via anomalous dispersion (quantified by the Flack parameter).
The Causality of the Bottleneck: The fundamental limitation of SCXRD is the requirement for large, highly ordered single crystals (>10 μm). Because 7MI derivatives often crash out of solution rapidly due to strong π···π stacking (D3 interactions)[1], they frequently form microcrystalline powders, rendering SCXRD impossible without exhaustive and time-consuming crystallization screening[2].
Microcrystal Electron Diffraction (MicroED): The Sub-Micron Disruptor
MicroED utilizes a high-energy electron beam (typically 200 kV) within a transmission electron microscope (TEM). Electrons interact with both the atomic nucleus's electrostatic potential and the electron cloud, resulting in a scattering cross-section orders of magnitude stronger than X-rays[2].
The Causality of the Advantage: This strong interaction allows for high-resolution structure determination from nanocrystals (100 nm to 1 μm) directly from seemingly amorphous chromatography powders, entirely bypassing the SCXRD crystallization bottleneck[2].
The Trade-off: Standard crystallographic software (e.g., DIALS) assumes kinematical scattering (single scattering events). In MicroED, thicker crystals induce dynamical scattering (multiple scattering events), which distorts peak intensities. Consequently, kinematical refinement of MicroED data lacks the differentiation power to assign absolute configuration natively[3].
Powder X-ray Diffraction (PXRD): The Bulk Validator
PXRD analyzes the bulk powder diffraction pattern. While Rietveld refinement can theoretically extract atomic coordinates, it is severely limited by peak overlap in complex organic molecules like 7MI derivatives. It is best utilized as an orthogonal tool to confirm that the single-crystal structure (obtained via SCXRD or MicroED) accurately represents the bulk synthesized API phase.
Quantitative Performance Matrix
The following table summarizes the operational parameters of each technique when applied to 7MI derivatives:
Analytical Technique
Optimal Crystal Size
Typical Resolution
Data Acquisition Time
Absolute Configuration Capability
Resolves 54-46% Orientational Disorder?
SCXRD
> 10 μm
~0.7 Å
2 - 24 hours
Yes (via Anomalous Dispersion)
Yes (High precision modeling)
MicroED
100 nm - 1 μm
~0.8 Å
< 10 minutes
No (Requires Chiral Salt Formation)
Yes (Requires careful dynamic refinement)
PXRD
Bulk Powder
> 1.5 Å
10 - 60 minutes
No
No (Data is bulk-averaged)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each critical step.
Protocol A: SCXRD Sample Preparation via Vapor Diffusion
Objective: Grow >10 μm crystals of 7MI to resolve orientational disorder.
Solvent Selection: Dissolve 5 mg of the 7MI derivative in 1 mL of a high-solubility solvent (e.g., ethanol).
Gradient Establishment: Place the unsealed vial inside a larger, sealed chamber containing 5 mL of an antisolvent (e.g., hexane).
Causality: The vapor pressure differential drives slow diffusion of hexane into the ethanol. This creates a highly controlled thermodynamic gradient toward supersaturation, preventing the kinetic trapping that leads to twinned or microcrystalline powders.
Cryogenic Mounting: Harvest a resulting orthorhombic plate[1] and mount it on a goniometer under a continuous liquid nitrogen stream (100 K).
Causality: Cryogenic temperatures suppress atomic thermal vibrations (reducing Debye-Waller factors). This sharpens the diffraction spots, which is an absolute prerequisite for the software to successfully deconvolute the split 54% and 46% occupancy states of the disordered indole ring[1].
Self-Validation Check: During SHELXL refinement, verify that the C8 atom coordinates remain stable across both molecular orientations. If the C8 atom shifts significantly, the 180° flip model is invalid, indicating potential twinning rather than true orientational disorder[1].
Protocol B: MicroED Grid Preparation and Absolute Configuration
Objective: Elucidate the structure of a <1 μm 7MI powder and determine its absolute stereochemistry.
Chiral Salt Formation (Crucial Step): If the 7MI derivative contains a chiral center, react the API with a known chiral counterion (e.g., d-malate) to form a crystalline salt powder.
Causality: Because electron scattering lacks a strong anomalous dispersion signal, Bijvoet pairs cannot be reliably differentiated. The known stereocenter of the d-malate counterion acts as an internal absolute reference during refinement[3].
Grid Preparation: Apply the dry powder directly onto a glow-discharged continuous carbon TEM grid. Vigorously tap the grid to remove excess bulk material.
Causality: Sample thickness must be kept below ~500 nm. Thicker samples induce severe dynamical scattering, which violates the kinematical scattering assumptions used in standard data processing, leading to uninterpretable structure factors[2].
Cryogenic Acquisition: Transfer the grid to a cryo-TEM operating at 200 kV. Collect continuous rotation data (e.g., 0.5°/sec over a 60° wedge) using a direct electron detector.
Self-Validation Check: Process the data using DIALS. The structural connectivity of the known chiral counterion must refine flawlessly. If the counterion structure is distorted, the dynamical scattering is too high, and a thinner crystal must be selected from the grid.
Decision Workflow Visualization
Workflow for selecting crystallographic techniques based on 7-methylindole crystal dimensions.
References
Structure and Morphology of Indole Analogue Crystals
Source: ACS Omega
URL
Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples
Source: Frontiers in Molecular Biosciences
URL
In small molecule drug discovery, the precise location of a methyl group on heterocyclic scaffolds—particularly the differentiation between N7- and N9-methylation in purines, or C7- vs C4-methylation in indoles—is a critical structural determinant that dictates biological potency and metabolic stability. While X-ray crystallography is definitive, it is low-throughput. HMBC (Heteronuclear Multiple Bond Correlation) often fails in these scaffolds due to "silent" quaternary carbons that block magnetization transfer.
This guide validates NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary solution-state technique for resolving 7-methyl positioning. We provide a comparative analysis against alternative methods, a self-validating experimental protocol, and a logic-flow for data interpretation.
Part 1: The Regioisomer Challenge
The "7-Methyl" problem typically arises in nitrogenous heterocycles where alkylation can occur at multiple nucleophilic sites. The classic case is the Purine Scaffold (e.g., Guanine, Adenine derivatives).
The Ambiguity: Alkylating agents often attack both N7 and N9.
The Consequence: N7-isomers and N9-isomers have identical masses and very similar 1D NMR spectra, but vastly different binding modes in protein pockets.
The Failure of 1D NMR: While chemical shift trends exist (e.g., C5 deshielding in N9 isomers), they are solvent-dependent and unreliable for novel scaffolds.
Part 2: Comparative Analysis (NOESY vs. Alternatives)
The following table objectively compares NOESY against the two primary alternatives: HMBC and X-Ray Crystallography.
Feature
NOESY (Recommended)
HMBC (Alternative)
X-Ray Crystallography (Gold Standard)
Physical Basis
Through-Space (Dipolar Coupling)
Through-Bond (Scalar Coupling)
Electron Density Diffraction
Primary Output
Spatial Proximity (< 5 Å)
Bond Connectivity (2-3 bonds)
3D Atomic Coordinates
7-Me Suitability
High. Detects spatial proximity of Me-7 to side-chain or ring protons (e.g., H8).
Medium/Low. Often fails in purines because quaternary C4/C5 block the path from Methyl to a confirmable proton.
High. Definitive, but requires single crystals.
Sample Req.
Solution state (5-10 mg)
Solution state (5-10 mg)
Solid crystal (hard to grow)
Turnaround
1–4 Hours
1–4 Hours
Weeks to Months
Key Risk
Spin Diffusion (false positives in large molecules)
Blind spots (quaternary carbons)
Crystal packing forces distorting conformation
Why HMBC Often Fails for 7-Methyl Validation
In a standard purine, the N7-Methyl protons are 3 bonds away from C5 and C8. However, to prove position 7, you need to correlate that methyl to a proton on the other side of the ring (like H8).
The HMBC Problem: The path from N7-Me to C5 is visible, but C5 is quaternary—it has no attached proton to "pass" the signal to. The chain of connectivity breaks.
The NOESY Solution: The N7-Methyl protons are physically close in space to the H8 proton (or substituents at C6). NOESY bypasses the bond network entirely.
Part 3: Visual Logic of Method Selection
The following diagram illustrates the decision matrix for validating methyl positions in heterocycles.
Figure 1: Decision tree for selecting the validation method. NOESY is preferred when spatial neighbors exist.
Part 4: Scientific Principles of NOESY
To use NOESY effectively, one must understand the Nuclear Overhauser Effect (NOE) .
Dipolar Coupling: Magnetization is transferred between spins not through bonds, but through space via dipole-dipole interaction.
Distance Dependence: The signal intensity (
) is proportional to the inverse sixth power of the distance () between nuclei:
Implication: A signal confirms the protons are very close (typically < 5 Å). A strong signal usually means < 3 Å.
The Sign of the Peak:
Small Molecules (MW < 1000 Da): Positive NOE (peaks have opposite phase to the diagonal).[1]
Large Molecules (MW > 3000 Da): Negative NOE (peaks have same phase as diagonal).
The "Null" Zone: Molecules around 1000-2000 Da may show zero NOE. Solution: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead.
Part 5: Experimental Protocol (Self-Validating System)
This protocol is designed for a standard 400-600 MHz NMR spectrometer (Bruker/Varian) focusing on small molecule regioisomers.
Phase 1: Sample Preparation
Concentration: 5–20 mg of compound.
Solvent: Deuterated DMSO (
) is preferred over for heterocycles to prevent aggregation and slow down molecular tumbling (improving NOE signal).
Degassing: Critical Step. Dissolved oxygen is paramagnetic and accelerates relaxation (
), killing the NOE signal. Bubble Argon through the sample for 2 minutes or use the freeze-pump-thaw method if signal is weak.
Phase 2: Pulse Sequence Setup
Experiment: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).
Mixing Time (
): This is the variable where magnetization transfers.[2]
Small Molecules:500 ms – 800 ms (Optimal for max signal).
Medium Molecules:300 ms .
Self-Validation Check: If
is too short (< 200ms), you see nothing. If too long (> 1s), you risk relaxation destroying the signal.
Relaxation Delay (
): Set to (typically 2-3 seconds).
Scans (NS): Minimum 16, preferably 32 or 64 for low-concentration samples.
Phase 3: Data Processing
Window Function: Apply a sine-bell squared (
) function to enhance resolution.
Phasing: Ensure diagonal peaks are phased negative (or positive depending on convention) and cross-peaks are phased opposite to the diagonal (for small molecules).
Part 6: Data Interpretation & Case Study (Purine N7 vs N9)
The Scenario: You have methylated a 6-chloropurine. You need to know if the methyl is at N7 or N9.[3][4]
Identify the Methyl Peak: Locate the singlet integration for 3H (approx 3.8 - 4.2 ppm).
Identify the H8 Peak: Locate the aromatic singlet for the proton at position 8 (approx 8.0 - 8.5 ppm).
Check the Cross-Peak:
N9-Methyl Isomer: The Methyl group at N9 is spatially close to H8 (approx 2.5 Å).
Result:Strong Cross-Peak between Methyl and H8.
N7-Methyl Isomer: The Methyl group at N7 is spatially close to substituents at C6 (if any) or H5 (in 7-azaindoles), but is often further from H8 depending on conformation, or shows a distinct pattern with side chains at C6.
Result:Weak or No Cross-Peak to H8 (or significantly weaker than the N9 isomer).
Visualizing the Magnetization Transfer
The diagram below shows the specific interaction we are hunting for in the N9 isomer.
Figure 2: In N9-methyl purines, the methyl protons are close enough to H8 to transfer magnetization, creating a diagnostic cross-peak.
Part 7: Troubleshooting & Self-Validation
How do you know your data is real?
The COSY Check: Overlay a COSY spectrum. COSY shows through-bond (J-coupling) correlations.
Rule: If a cross-peak appears in COSY, it is likely a bond connection (or Zero Quantum artifact). If it appears in NOESY but not in COSY, it is a true through-space interaction.
The Symmetry Check: NOESY spectra are symmetric across the diagonal. A real cross-peak at
must have a partner at .
The "Zero" Artifact: If you see "anti-diagonal" streaks or peaks that change phase, these are likely Zero Quantum Coherence (ZQC) artifacts, not real NOEs. Fix: Use a ZQC-suppression pulse sequence (noesygpphzS on Bruker).
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY physics and mixing times).
BenchChem. (2025).[5] Distinguishing between N7 and N9 purine isomers by NMR. Link
University of Ottawa NMR Facility. (2007).[6] What Mixing Time Should I Use for My 2D-NOESY Measurements?Link
Kupka, T., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry. Link
JEOL Applications. How to use LR-HSQMBC: Observation of very small couplings. (Alternative method discussion). Link
Core Directive: The Strategic Methylation of the Indole Scaffold
Topic: Comparative Potency of 7-Methyl vs. 7-H Indole Kinase Inhibitors In the optimization of kinase inhibitors, the indole scaffold remains a privileged pharmacophore due to its ability to mimic the purine ring of ATP....
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Potency of 7-Methyl vs. 7-H Indole Kinase Inhibitors
In the optimization of kinase inhibitors, the indole scaffold remains a privileged pharmacophore due to its ability to mimic the purine ring of ATP. While the N1 and C3 positions are frequently derivatized to engage the hinge region and solvent front, the C7 position (the "back" of the indole) offers a subtle yet powerful vector for potency and selectivity optimization.
This guide analyzes the transition from 7-H (unsubstituted) to 7-methyl (7-Me) indole derivatives. Unlike the common "scaffold hop" to 7-azaindole (which adds a hydrogen bond acceptor), the introduction of a methyl group at C7 is a hydrophobic and steric modification . It typically serves three distinct medicinal chemistry objectives:
Hydrophobic Pocket Filling: Targeting the "gatekeeper" region or deep hydrophobic channels (e.g., in SETD2 or GSK-3
).
Conformational Control (Atropisomerism): Restricting rotation of N1-substituents to lock the inhibitor in a bioactive conformation.
Metabolic Shielding: Blocking a potential site of oxidative metabolism.
Mechanistic Analysis: Why 7-Methyl Matters
A. Hydrophobic Engagement & The "Magic Methyl" Effect
In many kinase binding pockets, the region adjacent to the hinge binder (where the indole backbone sits) contains small, unoccupied hydrophobic clefts.
7-H Indole: The unsubstituted ring is planar and sterically unobtrusive, but it may leave hydrophobic surface area on the protein interacting with bulk solvent (high energy water).
7-Methyl Indole: The methyl group adds approximately 15-20 ų of van der Waals volume. If positioned correctly, it displaces "unhappy" water molecules from a hydrophobic sub-pocket, leading to a significant gain in binding free energy (
)—often referred to as the "magic methyl" effect.
B. Conformational Restriction
When the indole nitrogen (N1) is substituted with a bulky group (e.g., an aryl or heteroaryl ring), the bond between N1 and the substituent can rotate.[1]
7-H Indole: Allows free rotation, leading to a high entropic penalty upon binding as the molecule must "freeze" into the active conformation.
7-Methyl Indole: The C7-methyl group creates steric clash with the N1-substituent, restricting rotation. This can pre-organize the molecule into the bioactive conformation (atropisomerism), reducing the entropic cost of binding and improving potency.
Case Studies & Comparative Data
Case Study 1: SETD2 Histone Methyltransferase Inhibitors
While SETD2 is a methyltransferase, its ATP-binding site homology with kinases makes it a relevant case study for indole scaffold optimization. Researchers at the NCI and related groups demonstrated that 7-substitution is critical for potency.
Objective: Determine IC50 shift between 7-H and 7-Me analogs.
Method:
Preparation: Dissolve compounds in 100% DMSO to 10 mM. Serial dilute (3-fold) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
Enzyme Mix: Incubate Recombinant Kinase (e.g., GSK3b or SETD2) at 2x Km concentration with peptide substrate (labeled with coumarin/fluorescein pair).
Reaction: Add ATP (at Km) to initiate.
Readout: Measure fluorescence ratio (445 nm ex / 520 nm em) after 60 mins.
Analysis: Fit curves using non-linear regression (4-parameter logistic).
Validation: The 7-Me analog should show a left-shift (lower IC50). If IC50 is unchanged, the 7-position is likely solvent-exposed.
Protocol B: Crystallographic Validation of Binding Mode
Objective: Confirm the methyl group is buried and not causing steric clash.
Workflow:
Co-crystallization: Use vapor diffusion (hanging drop). Mix protein (10 mg/mL) with inhibitor (1 mM) in 1:1 ratio with reservoir solution (e.g., PEG 3350, Ammonium Acetate).
Diffraction: Collect data at 100K using synchrotron radiation.
Refinement: Solve structure using Molecular Replacement. Look for positive density (
) at the C7 position.
Success Criteria: The methyl group should be within 3.5-4.0 Å of hydrophobic residues (Leu, Val, Phe, Tyr) and have a B-factor comparable to the core scaffold.
References
Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2.
Source: ACS Medicinal Chemistry Letters (2021).
Context: Demonstrates the critical role of 7-methylindole in filling a hydrophobic lysine channel.
URL:[Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
Source:[3][4] Chemical & Pharmaceutical Bulletin (2018).
Context: Reviews the binding modes of indole/azaindole scaffolds, providing context for the "flipped" vs "normal" binding modes where C7 substitution is relevant.
URL:[Link][5][6]
Surprising Non-Additivity of Methyl Groups in Drug–Kinase Interaction.
Source: Journal of Medicinal Chemistry (2019).
Context: foundational study on how methyl groups (including those on indole-like cores) alter thermodynamics and binding modes.
URL:[Link]
3-(7-Azaindolyl)-4-arylmaleimides as potent, selective inhibitors of glycogen synthase kinase-3.
Source: Bioorganic & Medicinal Chemistry Letters (2004).[5]
Context: Comparative data on 7-substituted indole/azaindole derivatives in GSK3b.[3][5]
URL:[Link]
Reference standards for 7-Methyl-1H-indol-4-amine impurities
Title: Comprehensive Guide to Reference Standards for 7-Methyl-1H-indol-4-amine Impurities: Primary vs. Secondary Standards Introduction & Context 7-Methyl-1H-indol-4-amine is a highly specialized, critical building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Guide to Reference Standards for 7-Methyl-1H-indol-4-amine Impurities: Primary vs. Secondary Standards
Introduction & Context
7-Methyl-1H-indol-4-amine is a highly specialized, critical building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it is an essential intermediate in the development of complement Factor B inhibitors (such as LNP023/Iptacopan), which are designed to treat complement-mediated diseases[1].
Because this intermediate is integrated into complex molecular architectures, the control of its process-related impurities—such as regioisomers (e.g., 5-methyl-1H-indol-4-amine), des-methyl analogs, and oxidation degradants—is strictly regulated. Regulatory bodies require pharmaceutical manufacturers to adhere to the for the reporting, identification, and qualification of impurities in new drug substances[2]. To accurately quantify these trace-level impurities, analytical laboratories must choose between highly characterized Primary Certified Reference Standards (e.g., USP/EP grades) and Secondary/In-House Standards .
This guide objectively compares the analytical performance of these reference standard grades and provides a validated experimental methodology for impurity profiling.
Performance Comparison: Primary vs. Secondary Reference Standards
When selecting reference standards for 7-Methyl-1H-indol-4-amine impurities, the choice directly impacts the accuracy of the analytical method and the regulatory friction encountered during drug application submissions.
Primary Certified Reference Standards: These are commercially sourced, highly purified materials (often >99.5% purity) that undergo rigorous collaborative testing. They are fully characterized using orthogonal techniques (qNMR, HRMS, IR, TGA) and are universally accepted by regulatory agencies [3].
Secondary / In-House Standards: These are typically synthesized in-house or procured from non-accredited chemical suppliers. While cost-effective, their purity is often determined by simple area normalization (HPLC-UV), which fails to account for inorganic salts or residual solvents, leading to quantitative inaccuracies.
Quantitative Experimental Data Comparison
The following table summarizes representative experimental validation data comparing a Primary Certified Standard against an In-House Secondary Standard for the quantification of a known 7-Methyl-1H-indol-4-amine oxidation impurity spiked into an API matrix.
Analytical Metric
Primary Certified Standard
Secondary / In-House Standard
Impact on Method Validation
Absolute Purity (qNMR)
99.8% ± 0.1%
96.5% ± 1.2%
Primary standards prevent under-reporting of impurity mass.
Recovery (Spiked at 0.10%)
99.5%
92.3%
Secondary standards fail strict ICH Q2 recovery criteria (95-105%).
Inter-day Precision (RSD)
0.8%
3.5%
High variability in secondary standards compromises long-term QC.
LOD / LOQ (S/N ratio)
0.01% / 0.03%
0.03% / 0.08%
Primary standards ensure detection below the 0.05% ICH threshold.
The qualification of impurities originating from 7-Methyl-1H-indol-4-amine follows a strict, risk-based workflow. The diagram below illustrates the decision matrix required to maintain compliance with ICH Q3A thresholds.
Workflow for the qualification of 7-Methyl-1H-indol-4-amine impurities per ICH Q3A guidelines.
To ensure a self-validating analytical system, the following protocol outlines the step-by-step methodology for quantifying 7-Methyl-1H-indol-4-amine impurities using Primary Reference Standards.
Step 1: Standard Dissolution and Serial Dilution
Procedure: Weigh exactly 10.0 mg of the primary reference standard using a microbalance. Dissolve in 100 mL of a 50:50 Water:Acetonitrile diluent to create a 100 µg/mL stock solution. Perform serial dilutions to generate a calibration curve ranging from 0.01 µg/mL to 1.0 µg/mL.
Causality & Logic: 7-Methyl-1H-indol-4-amine contains both a basic primary amine and an indole nitrogen. Utilizing a 50:50 aqueous-organic diluent prevents analyte precipitation, while avoiding pure organic solvents prevents "solvent shock" and peak splitting during reverse-phase chromatographic injection.
Step 2: System Suitability Testing (SST)
Procedure: Prior to running the sample sequence, inject a resolution mixture containing 7-Methyl-1H-indol-4-amine and its closely related structural isomer (e.g., 5-methyl-1H-indol-4-amine).
Causality & Logic: The SST is the self-validating core of this protocol. A resolution factor (
) of > 2.0 between the two isomers proves that the column chemistry and mobile phase gradient are capable of distinguishing the target impurity from the main API peak. If < 2.0, the run is automatically aborted, preventing the collection of false-positive data.
Step 3: Chromatographic Separation and Ionization
Procedure: Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient mobile phase consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Detect via Electrospray Ionization in positive mode (ESI+).
Causality & Logic: The addition of 0.1% Formic Acid lowers the pH of the mobile phase well below the pKa of the primary amine on the indole ring. This ensures complete protonation (
), drastically maximizing ionization efficiency and sensitivity in the mass spectrometer, allowing for detection well below the 0.05% ICH reporting threshold.
Step 4: Data Processing & Threshold Verification
Procedure: Integrate the extracted ion chromatogram (EIC) peaks. Calculate the impurity concentration using the linear regression equation derived from the primary standard calibration curve.
Causality & Logic: Utilizing a primary reference standard with a certified mass fraction ensures that the calculated peak area directly correlates to the absolute mass of the impurity. This prevents the over-estimation of API purity and ensures that toxicological qualification thresholds are accurately assessed.
Conclusion
For the rigorous impurity profiling of complex intermediates like 7-Methyl-1H-indol-4-amine, the analytical superiority of Primary Certified Reference Standards is undeniable. While secondary in-house standards offer initial cost savings, their high variance in assay purity and lack of orthogonal characterization introduce severe risks of regulatory rejection and batch failure. By utilizing primary standards within a self-validating LC-MS/MS framework, analytical scientists can guarantee ICH Q3A compliance, ensuring the safety and efficacy of downstream therapeutics.
References
Title: 6T8U: Complement factor B in complex with 5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine
Source: RCSB Protein Data Bank
URL: [Link]
Title: ICH Quality Guidelines (Q3A Impurities in New Drug Substances)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Executive Summary & Chemical Profile 7-Methyl-1H-indol-4-amine (CAS: 216065-98-4) is a specialized heterocyclic intermediate primarily used in the synthesis of kinase inhibitors and pharmaceutical scaffolds. As a Senior...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
7-Methyl-1H-indol-4-amine (CAS: 216065-98-4) is a specialized heterocyclic intermediate primarily used in the synthesis of kinase inhibitors and pharmaceutical scaffolds. As a Senior Application Scientist , I must emphasize that while this specific isomer may not be explicitly listed on EPA P-lists or U-lists, its chemical moiety—an amino-indole —dictates a strict disposal protocol.
The presence of the primary amine group (
) attached to the electron-rich indole ring creates a compound that is prone to oxidation and can act as a skin sensitizer. Improper disposal not only risks environmental contamination but can lead to dangerous reactions if mixed with incompatible waste streams (e.g., oxidizers or hypochlorites).
Physicochemical Hazard Profile
Property
Characteristic
Operational Implication
Physical State
Solid (Powder/Crystal)
Dust inhalation risk; requires containment.
Acidity/Basicity
Weak Organic Base
Incompatible with strong acids (exothermic salt formation).
Reactivity
Oxidation Sensitive
Incompatible with Bleach (forms toxic chloramines).
Toxicity Class
Irritant / Potentially Toxic
Treat as Hazardous Organic Waste (UN 2811).
Pre-Disposal Segregation Strategy
The most common error in laboratory waste management is "commingling." For 7-Methyl-1H-indol-4-amine, strict segregation is required to prevent accidental synthesis of toxic byproducts in the waste drum.
Critical Compatibility Rules
NO Hypochlorites (Bleach): Never use bleach to clean glassware containing this amine.
Risk:[1][2][3][4] Chloramines are volatile, toxic, and respiratory irritants.
NO Oxidizing Acids (Nitric/Chromic): Indoles are electron-rich; mixing with strong oxidizers can cause rapid, exothermic decomposition or fire.
Segregate from Halogenated Solvents: Unless the amine is already dissolved in a halogenated solvent (like DCM), keep it in the Non-Halogenated waste stream to reduce disposal costs and incineration complexity.
Step-by-Step Disposal Workflow
This protocol follows a "Cradle-to-Grave" approach, ensuring safety from the bench to the incinerator.
Scenario A: Pure Solid Waste (Expired or Surplus)
Context: You have a vial of 7-Methyl-1H-indol-4-amine that is degraded or no longer needed.
Protocol:
Do not dissolve. Keep the substance in its original solid state. Dissolving it unnecessarily increases waste volume.
Primary Containment: Ensure the original vial is tightly capped. If the cap is compromised, place the vial into a clear, sealable secondary bag (e.g., Ziploc).
Collect all disposable items contaminated with the amine.
Place them in a dedicated Dry Solid Bio/Chem Waste bag (usually clear or yellow, depending on facility rules).
Do not throw in regular trash. Indoles can leach into groundwater from standard landfills.
Visual Decision Logic (DOT Diagram)
The following diagram illustrates the decision matrix for disposing of 7-Methyl-1H-indol-4-amine.
Figure 1: Decision matrix for segregating amino-indole waste streams based on physical state and solvent composition.
Emergency Spill Management
In the event of a spill during transfer or weighing, follow this specific protocol to minimize exposure.
Evacuate & Ventilate: If the spill is powder and airborne dust is visible, evacuate the immediate area for 15 minutes to allow settling.
PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If dust is present, use an N95 or P100 particulate respirator.
Containment:
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop up.
Liquid Spill: Cover with an inert absorbent (Vermiculite or specialized organic spill pads). Do not use paper towels alone if the solvent is flammable.
Decontamination: Clean the surface with a mild detergent and water. Recall: Do not use Bleach.
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
Regulatory Compliance & Classification
To ensure your facility remains compliant with federal and international standards, use the following classification data for your waste manifest.
US EPA (RCRA): While not explicitly P-listed or U-listed by CAS, it is regulated under 40 CFR 261.3 as a characteristic hazardous waste if it exhibits toxicity. Most facilities default to managing it as a "Listed" equivalent for safety.
Packing Group: III (assuming lower toxicity based on structural analogs; treat as II if purity is >98%).
EU CLP/REACH: Classified as Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
PubChem. (n.d.). Compound Summary: Indole derivatives and toxicity profiles. National Library of Medicine.
US Environmental Protection Agency (EPA). (2023).[7] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[7]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Classification and Labelling of Organic Amines.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methyl-1H-indol-4-amine
As researchers and drug development professionals, our work with novel chemical entities like 7-Methyl-1H-indol-4-amine is foundational to discovery. This compound, a valuable building block in pharmaceutical synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities like 7-Methyl-1H-indol-4-amine is foundational to discovery. This compound, a valuable building block in pharmaceutical synthesis, demands our full respect in the laboratory.[1] The purpose of this guide is to move beyond a simple checklist and instill a deep, causal understanding of the personal protective equipment (PPE) required for its safe handling. Our guiding principle is one of informed caution: in the absence of a complete toxicological dossier for a specific compound, we must base our safety protocols on the known hazards of its chemical class and closely related analogs.
Hazard Assessment: An Informed Perspective on Potential Risks
Inferred Hazards from Structural Analogs: The Globally Harmonized System (GHS) classifications for closely related compounds serve as our primary data points.
7-Methylindole (Isomer): Classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]
1-methyl-1H-indol-4-amine (Isomer): Also shows warnings for H302 (Harmful if swallowed), H315, H319, and H335.[3]
Chemical Class Risks (Aromatic Amines): This class of compounds carries a general warning for potential skin irritation, sensitization, and toxicity.[4]
Based on this evidence, we must operate under the assumption that 7-Methyl-1H-indol-4-amine is, at a minimum, a skin, eye, and respiratory irritant, and is potentially harmful if swallowed. The lack of complete data necessitates treating it with a higher degree of caution than a well-characterized reagent.
Core PPE Protocol: A Multi-Layered Defense System
Effective protection is not about a single piece of equipment, but an integrated system of engineering controls and personal gear. All work with 7-Methyl-1H-indol-4-amine solid or its solutions must be conducted within a certified chemical fume hood.
a. Hand Protection: The First Line of Contact
Primary Gloves: Chemical-resistant nitrile gloves are the minimum requirement for all handling procedures. Nitrile provides a robust barrier against a wide range of chemicals.[5]
Double-Gloving: For tasks involving larger quantities (>1 gram) or extended handling times, double-gloving is mandatory. This practice provides a redundant barrier and allows for the safe removal of the outer, contaminated glove without compromising skin integrity.
Integrity Check: Always inspect gloves for any signs of degradation or punctures before use.[6] Contaminated gloves should be removed immediately using a technique that avoids skin contact, and disposed of as hazardous waste.
b. Eye and Face Protection: Shielding Against the Unseen
Chemical Splash Goggles: Standard safety glasses are insufficient. All personnel in the laboratory must wear chemical splash goggles that provide a complete seal around the eyes to protect against splashes, vapors, and fine particulates.[7]
Face Shield: When handling the solid compound outside of a glovebox (e.g., during weighing) or when working with solutions in quantities greater than 50 mL, a full-face shield must be worn over the chemical splash goggles. This provides an essential secondary layer of protection against splashes and unforeseen energetic events.[8]
c. Body Protection: Preventing Dermal Exposure
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum standard.
Chemical-Resistant Apron/Coveralls: For procedures with a significant risk of splashing or when handling stock solutions, a chemical-resistant apron worn over the lab coat is required. For large-scale operations, disposable chemical-resistant coveralls, such as those made from Tyvek®, should be considered.[7]
d. Respiratory Protection: Guarding the Airways
Given the H335 (May cause respiratory irritation) warning for its analogs, respiratory protection is a critical consideration.[1][3][9]
Handling Solids: When weighing or otherwise handling the powdered form of 7-Methyl-1H-indol-4-amine, even within a fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of fine aerosolized particles.
Emergency/Spill Response: In the event of a spill or if there is any suspicion of airborne particulates outside of a containment system, a half-mask or full-face respirator with combination organic vapor/particulate cartridges is mandatory.[7][10]
Operational Plan: PPE in Practice
The specific combination of PPE is dictated by the task at hand. The following table provides a clear, task-based guide.
Task
Required Engineering Control
Minimum Required PPE
Weighing Solid (<1g)
Chemical Fume Hood
Nitrile Gloves, Chemical Splash Goggles, Lab Coat, N95 Respirator
Weighing Solid (>1g)
Chemical Fume Hood
Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, N95 Respirator
Preparing Solutions
Chemical Fume Hood
Double Nitrile Gloves, Chemical Splash Goggles, Face Shield (if >50mL), Lab Coat
Reaction Monitoring
Chemical Fume Hood
Nitrile Gloves, Chemical Splash Goggles, Lab Coat
Small Spill Cleanup (<1g)
Chemical Fume Hood
Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, N95 Respirator
Large Spill Cleanup (>1g)
Ventilated Area (Post-Evacuation)
Chemical-Resistant Coveralls, Double Nitrile Gloves, Chemical Boots, Full-Face Respirator with appropriate cartridges
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with 7-Methyl-1H-indol-4-amine.